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grossularite

Cat. No.: B1172326
CAS No.: 1302-57-4
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Description

Overview of Grossularite in Mineralogical and Petrological Science

This compound, a calcium-aluminum silicate (B1173343) mineral and a member of the garnet group, holds a significant position in the fields of mineralogy and petrology. geologyscience.com Its chemical formula is Ca₃Al₂(SiO₄)₃. geologyscience.comwikipedia.org The name "grossular" is derived from the Latin word "grossularia," meaning gooseberry, an allusion to the green variety that resembles the fruit. geologyscience.comwikipedia.org While the term "this compound" has been used in geological literature, the International Mineralogical Association has recommended the use of "grossular" since 1971. wikipedia.org

This compound is classified as a nesosilicate, characterized by isolated silica (B1680970) tetrahedra. geologyscience.com It crystallizes in the cubic system, typically forming dodecahedral or trapezohedral crystals. geologyscience.comcrystalage.com This mineral exhibits a wide spectrum of colors, including colorless, white, gray, yellow, brown, various shades of green, orange, red, and nearly black. gemstones.com The color variation is primarily due to the presence of trace elements substituting within the crystal lattice. geologyscience.com For instance, the vibrant green of tsavorite is attributed to vanadium and chromium, while the orange-brown hue of hessonite is due to iron. wikipedia.orgconfex.com

In petrology, this compound is a key indicator mineral. It typically forms in metamorphic environments, particularly in contact metamorphosed limestones (skarns) and schists. geologyscience.comwikipedia.org Its presence provides valuable insights into the pressure and temperature conditions under which rocks have formed. uwaterloo.ca The mineral is commonly found in association with other minerals such as diopside (B82245), vesuvianite, and wollastonite. geologyscience.comwikipedia.org

This compound is part of the ugrandite solid-solution series, which also includes andradite (B1144000) (calcium-iron garnet) and uvarovite (B1174922) (calcium-chromium garnet). wikipedia.org There is a continuous solid-solution series between grossular and both andradite and uvarovite. britannica.com It also forms a complete solid-solution series with spessartine at relatively low pressures. arizona.edu Furthermore, a series exists between grossular and hydrogrossular, where (OH)₄ groups substitute for (SiO₄)⁴⁻ tetrahedra. britannica.com

Table 1: General Properties of this compound

Property Description
Chemical Formula Ca₃Al₂(SiO₄)₃ geologyscience.com
Crystal System Cubic crystalage.com
Hardness (Mohs) 6.5 - 7.5 crystalage.com
Specific Gravity 3.57 - 3.73 geologyscience.com
Luster Vitreous to resinous geologyscience.com
Fracture Conchoidal geologyscience.com

Historical Perspectives in this compound Crystallography and Mineralogy

The study of this compound has a rich history intertwined with the development of crystallography and mineralogy. The name "grossular" was first proposed by Abraham Gottlob Werner in 1808, referencing the gooseberry-like appearance of the green variety found in Siberia. mindat.org One of its common varieties, hessonite or "cinnamon stone," derives its name from the Greek word for "inferior," alluding to its lower hardness and density compared to other garnet species. wikipedia.org

Early investigations into the crystal structure of garnets laid the foundation for modern crystallography. The atomic arrangement of the garnet structure was determined in the early days of X-ray crystallography using a calcium-aluminum variety, grossular, from Xalostoc, Mexico. cas.cz These pioneering studies revealed the cubic symmetry and the complex arrangement of silica tetrahedra and metal cations that define the garnet group. wikipedia.orgcas.cz

Throughout the 20th century, advancements in analytical techniques allowed for a more detailed understanding of this compound's crystal chemistry. Studies have focused on the relationship between chemical composition and physical properties, such as color and refractive index. For example, research has demonstrated that the substitution of iron and manganese influences the color of hessonite. mdpi.com The discovery of gem-quality varieties like the green tsavorite in Kenya and Tanzania in the 1960s spurred further mineralogical research. wikipedia.org

More recent research has delved into the subtle complexities of this compound's crystal structure. Some grossular samples exhibit optical anisotropy, meaning they are not optically cubic, which has been a subject of investigation for over a century. mdpi.com Modern studies using techniques like Rietveld refinement have shown that some anisotropic grossulars consist of intergrowths of two different cubic phases. mdpi.com In some cases, grossular has been found to crystallize in lower symmetry space groups, such as orthorhombic, which can provide insights into its formation conditions. mdpi.com

Significance of this compound Research in Earth Sciences and Materials Science

The study of this compound holds considerable significance in both Earth sciences and materials science due to its unique properties and formation environments.

In Earth Sciences , this compound is a critical petrogenetic indicator. As a common mineral in metamorphic rocks, particularly those formed under high-pressure and high-temperature conditions, its composition and textural relationships with other minerals provide geologists with crucial information about the history of rock formations. geologyscience.comuwaterloo.ca For example, the presence of grossular-rich garnet in specific metamorphic facies helps to constrain the pressure-temperature pathways experienced by the rocks. confex.com The study of solid solutions, such as the grossular-andradite series, allows for the quantification of metamorphic conditions. mdpi.com Furthermore, the isotopic composition of this compound, such as its oxygen isotopes, can help to determine the source of the fluids involved in metamorphic processes. confex.com

Notable occurrences of this compound are found worldwide. Significant deposits are located in Canada, Kenya, Tanzania, and Russia. geologyscience.com The Merelani Hills of Tanzania are famous for producing the highly prized green tsavorite variety. geologyscience.com

In Materials Science , the physical and chemical properties of this compound make it a material of interest. Garnets, including grossular, are utilized as industrial abrasives for applications like sandblasting and waterjet cutting due to their hardness and sharp fracture. geologyscience.com Colorless grossular garnets, valued for their clarity and brilliance, can be used as substitutes for diamonds in jewelry. geologyscience.com

The stable crystal structure of garnet at high pressures and temperatures makes it a subject of study for understanding the behavior of materials under extreme conditions. wikipedia.orgjetir.org Research into the synthesis of grossular-andradite solid solutions, for instance, provides insights into the effects of cation substitution on crystal structure and properties. mdpi.com These studies have applications in the development of new materials with tailored properties. Additionally, grossular and other garnets are sometimes used in the production of refractory materials for high-temperature applications like furnace linings. geologyscience.com

Table 2: Chemical Composition of this compound

Element Percentage Oxide Percentage
Calcium (Ca) 26.69% CaO 37.35%
Aluminum (Al) 11.98% Al₂O₃ 22.64%
Silicon (Si) 18.71% SiO₂ 40.02%
Oxygen (O) 42.62%

Data from webmineral.com webmineral.com

Properties

CAS No.

1302-57-4

Molecular Formula

C6H7N3O

Synonyms

grossularite

Origin of Product

United States

Crystallographic and Structural Investigations of Grossularite

Advanced X-ray Diffraction Studies of Grossularite Crystalline Structure

X-ray diffraction (XRD) is a fundamental tool for determining the crystal structure of materials. In the study of this compound, various advanced XRD methods are utilized to obtain high-resolution data and to investigate its behavior under different conditions.

Single-Crystal X-ray Diffraction (SCD) Analyses on this compound

Single-crystal X-ray diffraction (SCD) is a powerful technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and site ordering within a crystal. carleton.edu For this compound, SCD studies have been crucial in refining its crystal structure. carleton.educambridge.org These analyses involve mounting a small, single crystal (ideally 150-250 microns) on a diffractometer and bombarding it with monochromatic X-rays. carleton.edu The resulting diffraction pattern is used to determine the arrangement of atoms in the crystal lattice. carleton.edu

SCD studies on this compound have revealed that it typically crystallizes in the cubic space group Ia3d. mdpi.com However, some studies have reported anisotropic or birefringent this compound samples, suggesting a lower symmetry. cambridge.orgmdpi.com These investigations often combine SCD with other techniques, like electron microprobe analysis (EMPA), to correlate structural features with chemical composition. cambridge.org For instance, a study on a birefringent andradite-grossular sample used SCD to indicate a single-phase sample, which was later shown by other methods to be a fine-scale intergrowth of multiple cubic phases. cambridge.org

High-Resolution Powder X-ray Diffraction (HRPXRD) Applications in this compound Research

High-resolution powder X-ray diffraction (HRPXRD) is a non-destructive technique that provides detailed information about the chemical composition and crystallographic structure of materials from a powdered sample. anl.gov This method is particularly useful for identifying and quantifying different mineral phases in a mixture and for detecting subtle structural variations. anl.gov In this compound research, HRPXRD has been instrumental in identifying multiphase intergrowths that may not be resolved by SCD. cambridge.orgosti.gov

For example, HRPXRD studies on optically anisotropic this compound samples have revealed the presence of two or three distinct cubic phases intergrown at a fine scale. cambridge.orgmdpi.com This structural mismatch is believed to be the cause of the observed strain-induced optical anisotropy. mdpi.com The Rietveld method is commonly used to analyze HRPXRD data, allowing for the refinement of crystal structures and the determination of quantitative phase abundances. mdpi.comresearchgate.net HRPXRD is also used to study solid solutions, such as the grossular-andradite series, to understand how cation substitution affects the crystal structure. mdpi.comresearchgate.net

Synchrotron Radiation Studies on this compound Structure under Extreme Conditions

Synchrotron radiation provides extremely bright and focused X-ray beams, enabling the study of materials under extreme conditions of pressure and temperature. researchgate.netlucedisincrotrone.it This is particularly relevant for understanding the behavior of minerals like this compound in geological settings such as the Earth's mantle. mdpi.comresearchgate.net Synchrotron-based techniques, including single-crystal and powder diffraction, allow for in-situ investigations of phase transitions, compressibilities, and thermal expansion of this compound. researchgate.netlucedisincrotrone.itlucedisincrotrone.it

Studies using diamond anvil cells (DACs) have subjected this compound to high pressures to simulate conditions deep within the Earth. carnegiescience.eduiucr.org These experiments have provided data on the compressibility of the this compound structure and its polyhedral components. carnegiescience.edu For example, it has been shown that the larger dodecahedral site is more compressible than the smaller octahedral and tetrahedral sites. carnegiescience.edu High-temperature synchrotron studies have investigated the thermal expansion of this compound, revealing how interatomic distances and polyhedral volumes change with increasing temperature. arizona.edu

This compound Polyhedral Geometry and Distortion Analysis

The garnet structure, including this compound, is composed of a framework of interconnected polyhedra: dodecahedral {X} sites, octahedral [Y] sites, and tetrahedral (Z) sites. mdpi.commdpi.com The geometry and distortion of these polyhedra are key to understanding the crystal chemistry and physical properties of this compound. bbk.ac.uk

Dodecahedral Site (X) Characterization in this compound

Studies have shown that the Ca-O bond lengths and the volume of the dodecahedron are sensitive to substitutions in the adjacent octahedral site. mdpi.com For instance, in the grossular-andradite solid solution series, the substitution of aluminum (Al³⁺) by the larger ferric iron (Fe³⁺) in the octahedral site leads to an increase in the dodecahedral volume. mdpi.com The dodecahedral site in this compound exhibits distortion from ideal geometry, and this distortion can be influenced by both temperature and chemical substitutions. arizona.edubbk.ac.uk

Octahedral Site (Y) Characterization in this compound

The octahedral [Y] site in this compound is occupied by trivalent cations, predominantly aluminum (Al³⁺), which are coordinated by six oxygen atoms. cambridge.orgmdpi.commdpi.com Significant substitution of other trivalent cations, such as ferric iron (Fe³⁺), chromium (Cr³⁺), and vanadium (V³⁺), can occur, leading to different varieties of this compound. mdpi.comunica.it The substitution of Al³⁺ by the larger Fe³⁺ cation in the grossular-andradite series is a classic example of isomorphous replacement in garnets and has been extensively studied. mdpi.com

The Y-O bond length increases linearly with the substitution of Fe³⁺ for Al³⁺. mdpi.com This substitution also influences the distortion of the octahedron. mdpi.com The octahedra in the garnet structure share edges with the dodecahedra, creating a tightly linked framework. arizona.eduvu.nl This connectivity means that distortions in the octahedral site can induce strains and distortions in the adjacent dodecahedral and tetrahedral sites. mdpi.combbk.ac.uk

Tetrahedral Site (Z) Characterization in this compound

The garnet supergroup of minerals is defined by the general formula X₃Y₂(ZO₄)₃, where the Z site is a tetrahedral position. mdpi.com In this compound (Ca₃Al₂Si₃O₁₂), this site is primarily occupied by silicon (Si). mdpi.com Structural studies across various grossular samples have consistently shown that the Z-O (silicon-oxygen) bond distance remains nearly constant, typically in the range of 1.64 to 1.65 Å. mdpi.com This lack of significant variation indicates that the tetrahedral site in this compound is almost exclusively filled by silicon atoms, with insignificant substitution by other elements. mdpi.com This is a key characteristic that distinguishes it from other garnets where substitutions in the Z site can occur. mdpi.com

The structure of garnet consists of a framework of alternating ZO₄ tetrahedra and YO₆ octahedra, with the larger X cations occupying the dodecahedral cavities. mdpi.comgeoscienceworld.org Each oxygen atom is coordinated to two X, one Y, and one Z cation. geoscienceworld.org Due to this interconnectedness, substitutions on one cation site can induce minor changes in the others. mdpi.com However, in the case of this compound, the stability of the Si-O bond and the near-exclusive occupancy of the Z site by silicon mean that structural variations are mainly controlled by substitutions in the dodecahedral (X) and octahedral (Y) sites. mdpi.commdpi.com

While the Z site is predominantly Si, the broader garnet group can accommodate other cations like Fe³⁺ or even (O₄H₄) groups in this position. mdpi.com However, for this compound specifically, extensive studies have confirmed that the Z site is filled with only Si atoms. mdpi.com This compositional purity at the tetrahedral site is a defining feature of this compound's crystal chemistry.

Local Structure Variations and Relaxation Parameters in this compound Systems

While the average crystal structure of this compound as determined by diffraction methods often appears cubic, local structural variations and distortions are common, particularly in solid solutions. bbk.ac.uk These variations arise from the substitution of ions with different sizes and charges into the crystal lattice. For instance, in the pyrope-grossular solid solution, the substitution of smaller Mg²⁺ for larger Ca²⁺ on the dodecahedral (X) site induces significant local distortions in the surrounding SiO₄ tetrahedra and AlO₆ octahedra. bbk.ac.uk

The garnet structure is relatively inflexible in terms of accommodating different-sized cations through simple rotations of its polyhedral units. bbk.ac.uk This means that strain resulting from ionic substitutions must be accommodated by the distortion of the polyhedra themselves. bbk.ac.uk Simulation studies have shown that the strain field around a substituted dodecahedral site in the pyrope-grossular series has a minimum radius of 5 Å. bbk.ac.uk

Atomistic computer modeling of the grossular-uvarovite (Ca₃Al₂[SiO₄]₃–Ca₃Cr₂[SiO₄]₃) solid solution provides further insight into local structure. researchgate.net In this series, the substitution occurs at the octahedral (Y) site, with Cr³⁺ replacing Al³⁺. researchgate.net Calculations of interatomic distances reveal that the local environment around the substituted ions relaxes to accommodate the size difference. researchgate.net The degree of this relaxation can be quantified and is a key parameter in understanding the mixing properties and stability of the solid solution. researchgate.net First-principles calculations on V-bearing this compound also indicate a full structural relaxation around V³⁺ when it substitutes for Al³⁺ in the octahedral site. researchgate.net

These local structural variations are crucial for understanding the macroscopic properties of this compound, including its thermodynamic behavior and optical characteristics. The deviation from an ideal, perfectly ordered structure is a fundamental aspect of its crystal chemistry.

Investigation of Birefringence and Optical Anisotropy in this compound

Strain-Induced Optical Anisotropy Mechanisms in this compound

Although this compound is a cubic mineral and should therefore be optically isotropic, many natural specimens exhibit anomalous birefringence, meaning they show double refraction of light. msaweb.org A primary mechanism responsible for this optical anisotropy is strain within the crystal structure. mdpi.comgeoscienceworld.org This strain can arise from several sources, but a significant cause is the intergrowth of two or more distinct cubic phases with slightly different unit-cell parameters. mdpi.comgeoscienceworld.org

The mismatch in the lattice dimensions of these intergrown phases creates internal stress, which in turn induces birefringence. mdpi.comgeoscienceworld.org High-resolution powder X-ray diffraction studies have confirmed the presence of multiple cubic phases in anisotropic this compound samples, while isotropic samples typically consist of a single cubic phase. mdpi.com This structural mismatch and resulting strain have been identified as a key cause of optical anisotropy in various garnet species, including this compound. mdpi.comgeoscienceworld.org

The chemical zoning that leads to these different phases is often on a very fine scale, sometimes as lamellar features. mdpi.comgeoscienceworld.org These zones can have different compositions, for example, varying ratios of aluminum and iron in the grandite (grossular-andradite) series. researchgate.net The resulting strain from the structural mismatch between these compositionally distinct cubic phases is sufficient to cause the observed optical anisotropy. mdpi.com

Role of Hydroxyl (OH) Groups and Protonation Defects in this compound Optical Properties

The presence of hydroxyl (OH) groups, incorporated into the garnet structure primarily through the "hydrogarnet substitution" (SiO₄)⁴⁻ ↔ (O₄H₄)⁴⁻, can also influence the optical properties of this compound. msaweb.orgunito.it This substitution involves the replacement of a silicate (B1173343) tetrahedron with four protons bonded to four oxygen anions. unito.it Grossular garnets from various geological settings have been found to contain OH, with concentrations varying significantly. msaweb.org

Infrared spectroscopy is a key tool for identifying and characterizing these OH groups. msaweb.org Classical hydrogrossular, with a high water content, shows a systematic spectroscopic signature. msaweb.org However, common grossular with lower OH content exhibits a more complex array of absorption bands, suggesting that OH groups exist in multiple structural environments beyond just the tetrahedral site. msaweb.org

Growth Zoning and Structural Heterogeneity in this compound Crystals

Growth zoning, the variation in chemical composition that occurs as a crystal grows, is a common feature in this compound and is a major contributor to its structural heterogeneity and optical anisotropy. mdpi.comresearchgate.net This zoning is often observed as concentric patterns or lamellar features within a single crystal. mdpi.comjst.go.jp In the grossular-andradite (grandite) series, this zoning is primarily due to variations in the Fe³⁺/Al³⁺ ratio. researchgate.net

These compositional variations lead to the formation of distinct domains or phases within the crystal, each with a slightly different cubic unit-cell parameter. mdpi.com The structural mismatch at the boundaries between these zones induces strain, which is a primary cause of the anomalous birefringence observed in many this compound specimens. mdpi.comdntb.gov.ua Backscattered electron imaging and X-ray elemental mapping are effective techniques for visualizing this heterogeneity. mdpi.com

The formation of these zoned crystals is often attributed to fluctuating chemical or physical conditions during crystal growth, such as changes in fluid composition or oxygen fugacity. mdpi.commdpi.com In some cases, the zoning can be on a very fine, oscillatory scale. researchgate.net This intricate internal structure, a departure from a homogeneous single crystal, is directly linked to the development of optical anisotropy. mdpi.comresearchgate.net

Experimental Charge Density Distribution Analysis of this compound under Pressure

The experimental determination of charge density distribution provides fundamental insights into the nature of chemical bonding and the response of a crystal's electronic structure to external stimuli like pressure. A feasibility study on a natural grossular single crystal under a pressure of 1 GPa has successfully demonstrated that it is possible to obtain high-quality experimental charge density data. researchgate.netiucr.org

This research involved placing a grossular crystal in a specially designed diamond-anvil cell and collecting X-ray diffraction data at a synchrotron source. researchgate.netiucr.org The high resolution and completeness of the collected data allowed for the refinement of a full multipole model of the experimental electron distribution. researchgate.netiucr.org The results were consistent with measurements taken at ambient pressure and with theoretical calculations. researchgate.net

The analysis of the electron density distribution, including the deformation density maps and the Laplacian of the electron density, reveals the details of covalent and ionic interactions within the crystal. researchgate.net For example, maps of the Ca–Si–O plane show the distribution of electron density around the atoms and along the bonds. researchgate.net The study also examined the 3D deformation electron density maps for the SiO₄ tetrahedron and the CaO₈ dodecahedron, comparing the experimental results at ambient and high pressure with theoretical models. researchgate.net Such studies are crucial for simulating the conditions and processes that occur deep within the Earth's mantle. researchgate.net

Interactive Data Table: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemCubic mdpi.comgeoscienceworld.org
Space GroupIa3d mdpi.com
Z-O Bond Distance1.64 - 1.65 Å mdpi.com
X-O Bond DistanceSlight increase with Y-site substitution mdpi.com
Y-O Bond DistanceIncreases with Fe³⁺ substitution for Al³⁺ mdpi.com

Interactive Data Table: Properties of this compound Under Pressure

PropertyConditionObservationReference
Charge Density1 GPaFull multipole model refined researchgate.netiucr.org
Electron Density DistributionAmbient vs. 1 GPaConsistent with theoretical calculations researchgate.net
Atomic Displacements1 GPa vs. AmbientAnisotropic displacement parameters determined researchgate.net

Chemical Composition, Solid Solutions, and Trace Element Incorporation in Grossularite

Grossularite Solid Solution Series Characterization

Garnet minerals, despite sharing similar physical and crystallographic properties, display a broad range of chemical compositions that define distinct species. These species are categorized into two primary solid solution series: the pyralspite series and the ugrandite series. This compound is a member of the ugrandite series, which has the general formula Ca₃[Cr,Al,Fe]₂(SiO₄)₃. wikipedia.org

Grossular-Andradite (Grandite) System Studies

A continuous solid solution series exists between grossular (Ca₃Al₂(SiO₄)₃) and andradite (B1144000) (Ca₃Fe₂(SiO₄)₃), commonly referred to as the "grandite" series. rarestone.combritannica.com In this series, aluminum (Al³⁺) and ferric iron (Fe³⁺) readily substitute for each other in the octahedral Y-site of the garnet structure. mdpi.commdpi.com Studies on synthetic grandite garnets have shown that the unit-cell volume increases with increasing andradite content. mdpi.com While some investigations suggest a nearly ideal solid solution, others have observed small negative excess volumes, particularly in aluminum-rich samples, indicating minor deviations from ideal mixing behavior. mdpi.comrsc.org The formation of grandite garnets in geological settings is influenced by temperature and the fugacity of oxygen and carbon dioxide. oup.com

Table 1: End-Members of the Grandite Solid Solution Series

End-Member Chemical Formula
Grossular Ca₃Al₂(SiO₄)₃
Andradite Ca₃Fe₂(SiO₄)₃

Pyrope-Grossular System Studies

The solid solution between pyrope (B576334) (Mg₃Al₂(SiO₄)₃) and grossular (Ca₃Al₂(SiO₄)₃) is of significant interest in petrology for understanding metamorphic rocks. geoscienceworld.org This series involves the substitution of magnesium (Mg²⁺) and calcium (Ca²⁺) in the dodecahedral X-site. researchgate.net Unlike the grandite series, the pyrope-grossular join exhibits significant non-ideal behavior with large positive excess enthalpies, entropies, and volumes of mixing. vu.nl This non-ideality is primarily driven by the size mismatch between the smaller Mg²⁺ and the larger Ca²⁺ ions. geoscienceworld.orgcambridge.org

Experimental studies and thermodynamic modeling have revealed a miscibility gap at lower temperatures, meaning that a continuous solid solution only exists at high temperatures. geoscienceworld.orgcambridge.orgresearchgate.net Below approximately 500°C, the solid solution is predicted to exsolve into Ca-rich and Mg-rich garnet phases. cambridge.org The presence of short-range ordering of Mg and Ca cations has been detected through spectroscopic studies, even in garnets synthesized at high temperatures, which affects the configurational entropy of the solid solution. geoscienceworld.orgbbk.ac.ukikcabstracts.com

Grossular-Spessartine System Studies

A continuous solid solution can be synthesized between grossular (Ca₃Al₂(SiO₄)₃) and spessartine (Mn₃Al₂(SiO₄)₃) at relatively low pressures. arizona.edu This is noteworthy because spessartine belongs to the pyralspite series, and extensive solid solution between members of the pyralspite and ugrandite series is not always the case. arizona.edugeoscienceworld.org The substitution occurs between calcium (Ca²⁺) and manganese (Mn²⁺) on the dodecahedral site. arizona.edugeoscienceworld.org

Studies on synthesized grossular-spessartine garnets have shown positive deviations from ideal volumes of mixing, which can be attributed to the size difference between Ca²⁺ and Mn²⁺. geoscienceworld.org Hydrothermal experiments have indicated that a complete solid solution forms above 490°C, with a compositional gap appearing at lower temperatures. jst.go.jp

Grossular-Uvarovite System Studies

Grossular forms a continuous solid solution series with uvarovite (B1174922) (Ca₃Cr₂(SiO₄)₃), where aluminum (Al³⁺) is substituted by chromium (Cr³⁺) in the octahedral site. britannica.comub.educopernicus.org Natural uvarovite is almost always found as a solid solution with grossular. arizona.edu Atomistic computer modeling has been used to study the mixing properties and local structure of this series, providing insights into its stability. researchgate.net Experimental studies under both dry and hydrothermal conditions have successfully synthesized solid solutions across the grossular-uvarovite join. arizona.edu The substitution of Cr³⁺ for Al³⁺ influences the crystal field parameters and interatomic distances within the garnet structure. researchgate.net

Hydrogrossular Series and (O₄H₄) Substitution Research in this compound

Grossular is part of a hydrogarnet series that includes hydrogrossular, where a portion of the silicate (B1173343) tetrahedra (SiO₄) is replaced by hydrogarnet groups (O₄H₄). wikipedia.orgwordpress.com This substitution mechanism involves a vacant tetrahedral site where four hydrogen ions (H⁺) bond to the surrounding four oxygen atoms to maintain charge balance. wikipedia.orgwordpress.com The general formula for this series is Ca₃Al₂(SiO₄)₃₋ₓ(OH)₄ₓ. wikipedia.orgalexstrekeisen.it

The end-members of the hydrogarnet family are defined by the value of 'x':

Grossular: x = 0 wikipedia.orgalexstrekeisen.it

Hibschite: 0.2 < x < 1.5 wikipedia.orgalexstrekeisen.it

Katoite: 1.5 < x < 3 wikipedia.orgalexstrekeisen.it

Infrared spectroscopy studies have confirmed the presence of hydroxyl (OH⁻) groups in virtually all grossular samples, even those not classified as hydrogrossular. geoscienceworld.orgmsaweb.org While classical hydrogrossular with high water content (over 5 wt% H₂O) shows distinct spectroscopic features, common grossular contains much lower amounts of water (typically less than 0.3 wt%) and exhibits more complex spectra, suggesting that OH groups may exist in multiple structural environments beyond the simple tetrahedral substitution. geoscienceworld.org The hydrous component in pyralspite garnets, a related series, has also been extensively studied, with findings indicating that the hydrous component is structural OH⁻ and not molecular H₂O. geoscienceworld.orgcaltech.eduminsocam.org

Cation Substitution Mechanisms and Stoichiometry Deviations in this compound

The primary mechanism for compositional variation in this compound is homovalent substitution, where ions of similar charge and size replace one another in specific crystallographic sites. libretexts.org The general garnet formula is X₃Y₂(SiO₄)₃, where the X site is occupied by divalent cations (like Ca²⁺, Mg²⁺, Fe²⁺, Mn²⁺) and the Y site by trivalent cations (like Al³⁺, Fe³⁺, Cr³⁺). jimcontent.com

In the this compound solid solutions discussed:

Grandite: Fe³⁺ substitutes for Al³⁺ in the Y-site. mdpi.com

Pyrope-Grossular: Mg²⁺ substitutes for Ca²⁺ in the X-site. researchgate.net

Grossular-Spessartine: Mn²⁺ substitutes for Ca²⁺ in the X-site. arizona.edu

Grossular-Uvarovite: Cr³⁺ substitutes for Al³⁺ in the Y-site. copernicus.org

Deviations from ideal stoichiometry can occur due to these substitutions. For instance, the size difference between substituting cations can cause local strain and structural distortions, leading to non-ideal mixing volumes and enthalpies. researchgate.netcambridge.orggeoscienceworld.org

Trace element incorporation is also a significant aspect of this compound's chemistry. The partitioning of trace elements into the this compound structure is controlled by factors such as ionic radius, charge, and the composition of the host garnet. vu.nl For example, vanadium (V³⁺) can substitute for Al³⁺ in the octahedral site, contributing to the green color of some grossular varieties like tsavorite. ajol.info Studies have shown that the presence of other substituting cations can influence the incorporation of trace elements. For example, the substitution of larger cations like Ca²⁺ and Mn²⁺ in the X-site can create localized structural expansions, which may preferentially accommodate larger trace element ions. msaweb.org Atomistic simulations have been employed to understand the energetics of trace element substitution in pyrope-grossular solid solutions, revealing that trace elements may be more soluble in intermediate compositions than in the end-members. vu.nlcapes.gov.br The composition of the surrounding fluid or melt during crystallization also plays a crucial role in which trace elements are incorporated. mdpi.com

Al³⁺-Fe³⁺ Exchange on Octahedral Sites in this compound

The substitution of aluminum (Al³⁺) by ferric iron (Fe³⁺) on the octahedral (Y) site of the garnet structure is a common phenomenon, leading to the grossular-andradite (Ca₃Fe₂Si₃O₁₂) solid solution series. mdpi.comwisc.edu This exchange is possible due to the similar ionic radii and identical charge of Al³⁺ and Fe³⁺. The extent of this substitution is often continuous, and intermediate compositions, known as grandite garnets, are widespread. mdpi.commdpi.com

The replacement of the smaller Al³⁺ ion with the larger Fe³⁺ ion results in an increase in the unit-cell volume of the garnet. mdpi.com Studies have shown that this solid solution series can exhibit non-ideal mixing behavior, with a small negative excess volume observed in aluminum-rich compositions. mdpi.com This exchange between Al³⁺ and Fe³⁺ significantly influences the physical and optical properties of the garnet, as well as its magnetic behavior. geoscienceworld.org The composition of the grossular-andradite series in skarn deposits, for instance, can reflect the fluid evolution and redox conditions of the mineralizing system. mdpi.commdpi.com

Table 1: Compositional Data for Grossular-Andradite Solid Solution Series

Sample TypeGrossular Mole % (Grs)Andradite Mole % (Adr)Other Components Mole %Reference
Gt-IA (Zhuxiling Deposit)53-963-421-5 mdpi.com
Gt-IB (Zhuxiling Deposit)49-7719-464-5 mdpi.com
Beiya Deposit (Grt I)3.4-20.368.5-86.3~9.5 (Pyralspite) mdpi.com
Beiya Deposit (Grt II)1.5-26.869.0-93.5~3.7 (Pyralspite) mdpi.com

Ca²⁺-Mg²⁺ Exchange on Dodecahedral Sites in this compound

The exchange between calcium (Ca²⁺) and magnesium (Mg²⁺) on the dodecahedral (X) site forms a solid solution between grossular and pyrope (Mg₃Al₂Si₃O₁₂). This substitution is more constrained than the Al³⁺-Fe³⁺ exchange due to the significant difference in ionic radii between Ca²⁺ and the smaller Mg²⁺ ion. mdpi.comresearchgate.net This size mismatch introduces considerable strain into the crystal lattice. researchgate.net

Influence of Ionic Radii Differences on this compound Solid Solution Behavior

The extent and nature of solid solutions in this compound are fundamentally controlled by the differences in ionic radii between the substituting cations. mdpi.commdpi.com According to the principles of crystal chemistry, a larger difference in ionic radii between mixing cations leads to greater deviation from ideal solid solution behavior. mdpi.comgeoscienceworld.org

In the grossular-andradite series (Al³⁺ vs. Fe³⁺), the size difference is relatively small, resulting in a more continuous and near-ideal solid solution. mdpi.com Conversely, the significant size mismatch between Ca²⁺ and Mg²⁺ in the grossular-pyrope series leads to substantial lattice strain, positive excess volumes, and a more limited solid solution under certain conditions. mdpi.comresearchgate.net This lattice distortion directly impacts the mineral's physical properties and the energetics of trace element incorporation. vu.nlbris.ac.uk The strain induced by ionic substitution can create local structural heterogeneities that influence the partitioning of other elements into the garnet structure. researchgate.net

Trace Element Geochemistry and Partitioning in this compound

This compound can incorporate a variety of trace elements into its crystal structure. The distribution and concentration of these elements provide valuable insights into the geochemical conditions of garnet formation, including temperature, pressure, redox state, and the composition of associated fluids or melts.

Rare Earth Element (REE) Distribution and Anomalies (Eu, Ce) in this compound

The distribution of rare earth elements (REEs) in this compound is a powerful tool for petrogenetic studies. oup.com this compound preferentially incorporates heavy rare earth elements (HREE) over light rare earth elements (LREE) in many magmatic and metamorphic environments. mdpi.comlyellcollection.org However, in some skarn environments, grossular can be enriched in LREE. mdpi.commdpi.com

Europium (Eu) and Cerium (Ce) anomalies are particularly significant. Europium can exist in both divalent (Eu²⁺) and trivalent (Eu³⁺) states, while most other REEs are trivalent. wikipedia.org Under reducing conditions, Eu²⁺ can substitute for Ca²⁺ in minerals like plagioclase. If plagioclase crystallizes before or with grossular, it can deplete the melt in Eu, leading to a negative Eu anomaly (Eu/Eu* < 1) in the subsequently formed grossular. mdpi.com Conversely, under oxidizing conditions, Eu remains as Eu³⁺, and if the fluid is enriched in Eu, it can lead to a positive Eu anomaly (Eu/Eu* > 1) in grossular, often seen in hydrothermal skarns. mdpi.commdpi.comwikipedia.org Cerium can be oxidized to Ce⁴⁺, which can also lead to anomalies in its distribution. wikipedia.org

Table 2: Rare Earth Element Characteristics in this compound from Various Localities

Garnet Type/LocalityREE PatternEu Anomaly (Eu/Eu*)Reference
Zhuxiling Gt-IA GrossularUpward-facing parabola (Pr, Nd peak)Weak negative (0.3–1.5) mdpi.com
Zhuxiling Gt-IB GrossularHREE-enrichedWeak negative (0.4–0.9) mdpi.com
Mexican Raspberry-Red Grossular (Mantle)-Negative (0.42–0.85) mdpi.com
Mexican Raspberry-Red Grossular (Rim/Core)LREE-enrichedPositive (0.43–2.41) mdpi.com
Beiya U-rich Garnet (Grt I & II)LREE-enrichedPositive mdpi.com

Incorporation of Transition Metals (Fe, Mn, Cr, V, Ti) and their Oxidation States in this compound

This compound accommodates various transition metals, which often act as chromophores, imparting color to the mineral. The incorporation and oxidation state of these metals reflect the geochemical environment of formation.

Iron (Fe) : As discussed, Fe³⁺ readily substitutes for Al³⁺ in the octahedral site. wisc.edu Fe²⁺ can also substitute for Ca²⁺ in the dodecahedral site, particularly in the almandine component of complex solid solutions. unica.it The ratio of Fe³⁺ to total Fe can be determined by microprobe techniques and is a key indicator of oxygen fugacity. wisc.eduoup.com

Manganese (Mn) : Mn²⁺ typically substitutes for Ca²⁺ in the dodecahedral site, forming a solid solution towards spessartine (Mn₃Al₂Si₃O₁₂). mdpi.comunica.it The presence of Mn-rich grossular can indicate interaction with Mn-rich host rocks. mdpi.com

Chromium (Cr) : Cr³⁺, having a similar size and charge to Al³⁺, substitutes in the octahedral site, giving rise to the green color of uvarovite (Ca₃Cr₂Si₃O₁₂) and some grossular varieties. mdpi.comunica.it

Vanadium (V) : V³⁺ can substitute for Al³⁺ in the octahedral site, producing the vibrant green color of tsavorite, a variety of grossular. unica.itresearchgate.net Vanadium can also exist in other oxidation states (V²⁺, V⁴⁺) within the garnet structure. unica.it

Titanium (Ti) : Titanium is often incorporated into the octahedral site, sometimes involving coupled substitutions to maintain charge balance. mdpi.comunica.it Ti-rich garnets are common in certain skarn and alkaline rock environments. mdpi.commdpi.com

Uranium Incorporation and Geochronological Applications in this compound (U-Pb Dating)

This compound can incorporate trace amounts of uranium (U), making it a valuable mineral for U-Pb geochronology. mdpi.comresearchgate.net This technique allows for the direct dating of hydrothermal and metamorphic events, as grossular is a primary mineral in settings like skarns. researchgate.netconfex.com While U concentrations can be low, they are often sufficient for analysis by modern techniques like laser ablation-inductively coupled plasma mass spectrometry (LA-ICP-MS). mdpi.comresearchgate.net

Uranium is thought to be incorporated into the grossular lattice primarily through substitution for Ca²⁺ in the dodecahedral site, with charge balance maintained by other coupled substitutions. mdpi.com The high closure temperature of the U-Pb system in garnet (>850 °C) ensures that the calculated ages represent the time of garnet growth. mdpi.com Successful U-Pb dating of grossular has been applied to constrain the timing of skarn mineralization and metamorphism in various geological settings. mdpi.commdpi.comconfex.commdpi.com

Vacancy Mechanisms and Charge Balancing Substitutions in this compound

One of the primary vacancy mechanisms involves the substitution of silicon in the tetrahedral site. The hydrogarnet substitution, where four protons (H⁺) replace a silicon ion (Si⁴⁺), is a well-documented example. copernicus.orgrruff.info This can be represented as (O₄H₄)⁴⁻ replacing (SiO₄)⁴⁻. rruff.info This substitution results in a tetrahedral vacancy and is a significant way that hydrous components can be incorporated into the nominally anhydrous garnet structure. copernicus.orgrruff.infoschweizerbart.de The presence of OH groups in this compound has been confirmed by infrared spectroscopy. rruff.infoschweizerbart.de

Charge balance can also be achieved through coupled substitutions involving multiple sites. For instance, the incorporation of trivalent rare-earth elements (REE³⁺) into the dodecahedral (X) site, which is typically occupied by divalent calcium (Ca²⁺), requires a concurrent substitution to offset the charge imbalance. mdpi.com Several mechanisms have been proposed for this:

Coupled substitution with a trivalent cation on the tetrahedral (Z) site: A trivalent cation like aluminum (Al³⁺) or ferric iron (Fe³⁺) can substitute for Si⁴⁺. mdpi.com

Incorporation of a monovalent cation on the X site: A monovalent cation, such as sodium (Na⁺) or lithium (Li⁺), can substitute for Ca²⁺ alongside the REE³⁺. researchgate.netvu.nl

Substitution of divalent cations on the octahedral (Y) site: Divalent cations like magnesium (Mg²⁺) or ferrous iron (Fe²⁺) can replace trivalent cations such as Al³⁺. researchgate.net

Creation of vacancies on the dodecahedral site: The charge imbalance from REE³⁺ incorporation can also be compensated by leaving a nearby X site unoccupied. researchgate.net

Another important substitution mechanism involves titanium (Ti⁴⁺) on the octahedral (Y) site. The excess positive charge from Ti⁴⁺ can be balanced by the substitution of a trivalent cation, like Fe³⁺, onto the tetrahedral (Z) site, a process known as the schorlomite substitution. geoscienceworld.org Similarly, the kimzeyite substitution involves zirconium (Zr⁴⁺) on the Y site coupled with a trivalent cation on the Z site. geoscienceworld.org In some cases, charge balance for substitutions on the octahedral site is achieved by creating vacancies at that same site. msaweb.org

The specific mechanism that dominates depends on the local chemical environment and the availability of different ions during crystal growth. mdpi.comcambridge.org Studies have shown that in some grossular-andradite solid solutions, hydrogen exchange can occur without a change in the oxidation state of iron, indicating that other charge compensation mechanisms are at play. schweizerbart.deresearchgate.net

Phase Relations and Stability Fields of Grossularite

Experimental Determination of Grossularite Stability Range

Experimental studies are fundamental to delineating the conditions under which this compound is stable. These investigations involve subjecting materials of this compound composition to controlled high-pressure and high-temperature conditions, often in the presence of fluids, to observe phase transformations.

Early experimental work sought to define the stability range of this compound. It was found that while pressure favors the formation of this compound, it can likely exist at atmospheric pressure. uchicago.edu High-pressure and high-temperature experiments have been instrumental in understanding the behavior of this compound under conditions analogous to the Earth's lower crust and upper mantle. minsocam.organu.edu.au

Studies have shown that this compound's stability is significantly affected by both pressure and temperature. For instance, at a pressure of 3.5 GPa, the grossular content in garnet increases from 18% at 900°C to 29% at 1150°C. anu.edu.au Similarly, at a constant temperature of 1000°C, the grossular content increases with pressure. anu.edu.au

In the presence of water, the stability field of this compound is notably reduced. geoscienceworld.org Above 0.38 GPa, this compound melts incongruently to a liquid phase plus wollastonite and anorthite (B1171534) at temperatures between 1000–1020 °C. geoscienceworld.org At pressures exceeding 0.75 GPa and temperatures above 1020 °C, this compound melts congruently in the presence of water. geoscienceworld.org The upper pressure limit for this compound stability remains undetermined, with experimental evidence suggesting its stability at pressures up to 5 GPa, even with a water-rich fluid phase. geoscienceworld.org

Some key reactions and stability observations from various studies include:

Decomposition: Natural this compound decomposes in the solid state to gehlenite, wollastonite, and anorthite. uchicago.edu This decomposition is sluggish, occurring at 1,060°C ± 20°C over two weeks, and is not a reversible reaction. uchicago.edu

Reaction with Quartz: The reaction of this compound with quartz to form anorthite and wollastonite has been a subject of study. libretexts.org

High-Pressure Synthesis: Grossular-andradite garnets have been successfully synthesized at high pressures and temperatures, for example, using a piston-cylinder apparatus. researchgate.net

Table 1: Experimentally Determined Stability Points and Reactions for this compound

Pressure (GPa) Temperature (°C) Reactants Products Fluid Phase Reference
> 0.38 1000–1020 This compound Liquid + Wollastonite + Anorthite H₂O geoscienceworld.org
> 0.75 > 1020 This compound Liquid H₂O geoscienceworld.org
Atmospheric 1060 ± 20 This compound Gehlenite + Wollastonite + Anorthite Dry uchicago.edu
1 kbar (0.1 GPa) > 850 This compound Anorthite + Gehlenite + Wollastonite Not specified ajsonline.org

The composition of the fluid phase, particularly the ratio of H₂O to CO₂, plays a critical role in the stability of this compound. The presence of CO₂ is particularly relevant in the metamorphism of calcareous rocks, where decarbonation reactions are common. opengeology.org

Experimental studies on the stability of this compound in H₂O-CO₂ mixtures have defined the equilibrium conditions for reactions involving calcite, anorthite, and wollastonite. minsocam.org For the reaction: Calcite + Anorthite + Wollastonite ↔ this compound + CO₂

The equilibrium is shifted depending on the mole fraction of CO₂ (XCO₂) in the fluid. This compound is stable on the water-rich side of the equilibrium boundaries. minsocam.org For instance, at 2000 bars, the equilibrium boundary passes through approximately XCO₂ = 0.15 at 590°C and XCO₂ = 0.30 at 790°C. minsocam.org

Decarbonation reactions, which release CO₂, are fundamental in the formation of many calc-silicate minerals. libretexts.orgopengeology.org The addition of a grossular component to a mineral assemblage has been shown to increase the temperature required for decarbonation reactions. mdpi.commdpi.com This indicates that the formation of grossular can stabilize carbonate-bearing rocks to higher temperatures.

In systems simulating carbonated eclogites, the interaction of kyanite, coesite, and carbonates at high pressures and temperatures leads to the crystallization of pyrope-almandine-grossular garnet and the formation of a CO₂ fluid. mdpi.com The decarbonation temperatures in these systems increase with pressure. mdpi.com

The synthesis of this compound in the laboratory has been achieved through various methods, providing insights into its formation pathways. This compound can form through the reaction of its constituent components in the solid state, although the intermediate products are often considered metastable. uchicago.edu

Several synthesis approaches have been employed:

Hydrothermal Synthesis: Synthetic glass of this compound composition has been subjected to hydrothermal conditions at pressures up to 2,000 atm and temperatures up to 900°C. uchicago.edu Hydrothermal treatment of synthetic glass at 1070 K and 1.8 kbar has also been used to prepare grossular samples. minsocam.org

High-Pressure Synthesis from Gels and Oxides: Dehydrated gels and oxide mixtures are common starting materials for high-pressure synthesis experiments in piston-cylinder or multi-anvil devices. geoscienceworld.orgmdpi.comajsonline.org For example, grossular-andradite solid solutions have been synthesized at 3 GPa and 1100–1200 °C. mdpi.com

Sintering: Powders of natural and synthetic materials in the stoichiometric proportions of this compound have been pressed and sintered over a wide range of temperatures. uchicago.edu

During synthesis, particularly from non-garnet starting materials, intermediate and sometimes metastable phases can form. For instance, in the synthesis of grossular from a mixture of Al₂O₃ and CaSiO₃, zoisite was identified as a metastable synthesis product when the nucleation of grossular was inhibited. ucla.edu The presence of wollastonite appears to facilitate the nucleation of grossular. ucla.edu In some experiments, the initial products of solid-state reactions are presumed to be metastable. uchicago.edu

Thermodynamic Properties and Equation of State (EOS) of this compound

The thermodynamic properties and equation of state (EOS) of this compound are essential for modeling its behavior under various geological conditions and for calculating phase equilibria.

The relationship between pressure (P), volume (V), and temperature (T) for this compound is described by its equation of state (EOS). jetir.orgjetir.org This relationship is crucial for understanding the compressibility and thermal expansion of the mineral, which are key parameters in geophysical and petrological models. jetir.org

Numerous studies have focused on experimentally determining the P-V-T data for this compound using techniques like in-situ X-ray diffraction at high pressures and temperatures. minsocam.org These experiments provide data on the unit-cell volume at various P-T conditions, which can then be fitted to different EOS models, such as the Birch-Murnaghan or Mie-Grüneisen-Debye equations. jetir.org

Key thermoelastic parameters derived from these studies include the bulk modulus (KT0), its pressure derivative (K'), and the coefficient of thermal expansion (α).

Table 2: Selected Thermoelastic Parameters of this compound

Parameter Value Conditions Reference
Adiabatic Bulk Modulus (K) 170.8 + 4.09P (GPa) 25°C jetir.org
Isothermal Bulk Modulus (KT0) 166.57(17) GPa Ambient minsocam.org
Pressure Derivative of KT0 (K') 4.96(7) Ambient minsocam.org

These parameters allow for the calculation of this compound's density under a wide range of crustal and upper mantle conditions.

The thermal stability of this compound has been investigated using both natural and synthetic samples. A key finding is that natural this compound decomposes at high temperatures without melting. uchicago.edu The decomposition reaction is: this compound → Gehlenite + Wollastonite + Anorthite uchicago.edu

This decomposition is very slow and was observed to occur at 1,060°C ± 20°C over a period of two weeks at atmospheric pressure. uchicago.edu It is suggested that with longer heating times, this breakdown could happen at a considerably lower temperature. uchicago.edu Conversely, synthetic glass of this compound composition shows that the decomposition products can be stable at temperatures as low as 850°C, suggesting the upper thermal stability limit is around this temperature. uchicago.edu

Preliminary experiments to determine the maximum temperature this compound could withstand without decomposing found no signs of breakdown below 1350 K (1077°C) for heating durations of 30 minutes. minsocam.org Decomposition began to be observed between 1400 K and 1500 K (1127°C and 1227°C). minsocam.org

There are also notable differences in the thermodynamic properties of natural versus synthetic this compound. Calorimetric studies have revealed that natural grossular samples have lower heat capacity values compared to synthetic samples, especially in the temperature range of 20 to 100 K. researchgate.net This leads to small but significant differences in the calculated standard entropy (S°) between natural and synthetic specimens. researchgate.net These differences may be attributed to factors such as minor impurities, the presence of a hydrogrossular component, or subtle structural disorder in the natural samples. researchgate.net

Enthalpy and Entropy of Mixing in this compound Solid Solutions

The thermodynamic properties of this compound solid solutions, particularly the enthalpy and entropy of mixing, deviate significantly from ideal behavior. These deviations are crucial for understanding the stability and phase relations of garnet minerals in various geological settings.

Calorimetric studies have demonstrated that the enthalpy of mixing in the pyrope-grossular solid solution is positive, indicating that the mixing process is endothermic. geologyscience.ru This positive enthalpy of mixing reaches approximately 3 kJ at a composition of 75% pyrope (B576334). geologyscience.ru Similarly, the excess vibrational entropy also shows a significant positive deviation from ideal mixing, on the order of 1.5 J/(K·mol) at 60% pyrope. geologyscience.ru The positive excess volumes observed in this solid solution are asymmetric, with a maximum value around 0.008 J/(bar·mol) at a composition of 30% pyrope. geologyscience.ru

The non-ideal mixing behavior is a result of several factors, including local elastic strains due to the size mismatch between Ca and Mg cations. mdpi.com This mismatch contributes to a positive excess energy or enthalpy of mixing when end-members with significantly different molar volumes are combined. mdpi.com

For the pyrope-grossular binary, differential scanning calorimetry (DSC) measurements have shown no excess heat capacity between 300 and 1000 K. geologyscience.ru However, at temperatures below 200 K, large positive excess heat capacities are present for intermediate compositions. geologyscience.ru For a garnet with a composition of Py60Gr40, the excess heat capacity can be as high as 25% around 40 K. geologyscience.ru

The excess entropies at 298.15 K, derived from heat capacity data, are asymmetric, with the largest positive deviations occurring in pyrope-rich compositions. geologyscience.ru An asymmetric Margules mixing model has been found to be unsuitable for modeling this relationship, leading to the use of a two-parameter Redlich-Kister model to better describe the excess entropy-composition relationships. geologyscience.ru

The interplay of these thermodynamic properties governs the stability of the solid solution. The positive enthalpy of mixing suggests a tendency toward unmixing, or the formation of a solvus, at lower temperatures. geologyscience.ru Thermodynamic models that incorporate these non-ideal mixing properties predict a solvus for the pyrope-grossular join with a critical temperature in the range of 850–1330 °C at a grossular concentration of 35%. geologyscience.ru

Table 1: Thermodynamic Mixing Properties of Pyrope-Grossular Solid Solution

Property Observation Compositional Dependence Reference
Enthalpy of Mixing (ΔHmix) Positive (endothermic) Maximum of ~3 kJ at xpyr = 0.75 geologyscience.ru
Excess Vibrational Entropy (SE) Positive ~1.5 J/(K·mol) at xpyr = 0.6 geologyscience.ru
Excess Volume (VE) Positive and asymmetric Maximum of ~0.008 J/(bar·mol) at xpy = 0.3 geologyscience.ru
Excess Heat Capacity (CpE) Large positive values below 200 K Up to 25% around 40 K for Py60Gr40 geologyscience.ru
Excess Entropy (ΔSxs) at 298.15 K Asymmetric with largest positive deviations in pyrope-rich compositions Modeled with a two-parameter Redlich-Kister model geologyscience.ru

Bulk Modulus and Elastic Behavior of this compound under Pressure

The elastic properties of this compound, particularly its bulk modulus, are fundamental to understanding the behavior of Earth's crust and upper mantle where it is a common mineral. jetir.org The bulk modulus (K) describes a material's resistance to compression.

Studies have shown that the bulk modulus of this compound is significantly influenced by pressure. Experimental data have yielded a range of values for the isothermal bulk modulus at zero pressure (KT0) and its pressure derivative (K'). One study using laser-induced phonon spectroscopy determined an adiabatic bulk modulus given by the equation K = 170.8 + 4.09P (where P is in GPa). jetir.org Another investigation combining ultrasonic elastic wave velocity and synchrotron X-ray measurements reported a pressure derivative of the bulk modulus of 4.42(7). earth-science.net

The elastic constants of this compound, which are used to calculate the bulk and shear moduli, generally exhibit a linear relationship with pressure. jetir.orgprinceton.edu For instance, the shear modulus (G) has been reported as 94.7 + 1.76P (in GPa). jetir.org The unit-cell volume of this compound decreases smoothly as pressure increases up to the range found in the upper mantle. jetir.org

There has been some discrepancy in the reported values for the pressure dependence of the bulk modulus. earth-science.net Some studies have suggested values higher than 5, while others, including more recent ones, converge around a value of approximately 4. earth-science.netprinceton.edu These differences can be attributed to various experimental techniques and the challenges in constraining the pressure derivative of the bulk modulus from pressure-volume data alone. earth-science.net

The compositional dependence of the bulk modulus is also notable. In the pyrope-grossular solid solution, a significant positive deviation from ideality is observed. jetir.org The substitution of Ca2+ for Mg2+ in the pyrope-grossular join affects the elastic moduli at high pressures. princeton.edu

Table 2: Elastic Properties of this compound

Parameter Value/Relationship Experimental Conditions Reference
Adiabatic Bulk Modulus (K) K = 170.8 + 4.09P (GPa) 25°C, up to 20 GPa jetir.org
Shear Modulus (G) G = 94.7 + 1.76P (GPa) 25°C, up to 20 GPa jetir.org
Pressure Derivative of Bulk Modulus (K') 4.42(7) Up to 17 GPa and 1650 K earth-science.net
Isothermal Bulk Modulus at zero pressure (KS0) 165.0 ± 0.9 GPa Up to 11 GPa princeton.edu
Pressure Derivative of Isothermal Bulk Modulus ((∂KS/∂P)T0) 3.8 ± 0.2 Up to 11 GPa princeton.edu
Shear Modulus at zero pressure (G0) 104.2 ± 0.3 GPa Up to 11 GPa princeton.edu
Pressure Derivative of Shear Modulus ((∂G/∂P)0) 1.1 ± 0.1 Up to 11 GPa princeton.edu

Phase Equilibria and Mineral Assemblages Involving this compound

Reactions of this compound with Associated Minerals (e.g., Wollastonite, Anorthite, Epidote, Quartz)

This compound participates in several key metamorphic reactions that define mineral assemblages and provide insights into the pressure-temperature-fluid conditions of metamorphism.

One of the classic reactions involves the breakdown of this compound in the presence of quartz to form anorthite and wollastonite. ajsonline.org This reaction is considered a dividing line between hornfels and granulite facies on the low-temperature side and the higher-temperature sanidinite facies. ajsonline.org The assemblage of anorthite and wollastonite is indicative of high-temperature regional metamorphism. ajsonline.org

Conversely, the reaction of anorthite and wollastonite can form this compound. In terrains that have undergone decompressional histories, intergrowths of wollastonite and anorthite are observed between garnet and quartz, whereas in isobarically cooled terrains, garnet-quartz coronas form between wollastonite and anorthite. i-repository.net

This compound is also involved in reactions with epidote group minerals. For example, the breakdown of epidote/zoisite in the presence of quartz can produce the anorthite component of plagioclase and this compound, releasing water. tulane.edu Textural evidence often shows the breakdown of grossular-rich garnet to epidote group minerals, plagioclase, and quartz during retrograde metamorphism. jgeosci.org

In CO2-bearing fluids, this compound stability is limited by several reactions. With increasing temperature, these include:

grossular + CO2 + H2O = calcite + prehnite jst.go.jp

grossular + CO2 + H2O = calcite + zoisite + quartz jst.go.jp

grossular + CO2 = calcite + anorthite + quartz jst.go.jp

grossular + CO2 = calcite + anorthite + wollastonite jst.go.jp

These reactions define specific pressure-temperature-XCO2 conditions for the formation and stability of this compound-bearing assemblages. jst.go.jp

Metamorphic Facies Constraints for this compound Formation (e.g., Greenschist, Amphibolite, Granulite)

This compound is a characteristic mineral of several metamorphic facies, and its presence, along with the associated mineral assemblage, helps to constrain the metamorphic grade.

Greenschist Facies: In calcareous rocks metamorphosed under greenschist facies conditions, this compound can be part of the mineral assemblage, often alongside calcite and hornblende. tulane.edu The typical green color of many rocks from this facies is due to minerals like chlorite, epidote, and actinolite. wikipedia.org

Amphibolite Facies: this compound is common in calc-silicate rocks of the amphibolite facies. lyellcollection.org As the metamorphic grade increases from greenschist to amphibolite facies, reactions such as the breakdown of epidote can lead to the formation of this compound. tulane.edu In the upper amphibolite facies, this compound can be associated with wollastonite and diopside (B82245) in calcareous rocks. tulane.edu The transition to granulite facies is marked by changes in garnet composition, with almandine-pyrope-grossular garnets becoming more prevalent in certain rock types. lyellcollection.org

Granulite Facies: The stability of grossular-bearing assemblages in granulite facies terrains indicates low CO2 fluid-rock ratios. i-repository.net In these high-grade metamorphic rocks, this compound can be found in calc-silicate assemblages, although epidote is rare and typically a product of later retrogression. i-repository.net The reaction of this compound and quartz to form anorthite and wollastonite is a key indicator of the highest temperatures in regional metamorphism, often at the transition to or within the granulite facies. ajsonline.org Peak granulite facies metamorphism can occur at temperatures of 800 °C and pressures of 10–12 kbar. mdpi.com

Genesis, Petrogenesis, and Geological Environments of Grossularite

Grossularite Formation in Metamorphic Systems

The formation of this compound is a key indicator of particular metamorphic processes, including contact and regional metamorphism, and is heavily influenced by the interaction of fluids with the host rock.

This compound is a characteristic mineral of contact metamorphism, a process that occurs when magma intrudes into cooler surrounding rocks. core.ac.uk The heat from the intrusion causes thermal alteration and recrystallization of the host rock. core.ac.uk When the host rocks are carbonate-rich, such as limestone or dolostone, this process often leads to the formation of skarns. geologyhub.comusgs.gov Skarns are coarse-grained calc-silicate rocks that form through metasomatism, a process involving the chemical alteration of a rock by externally derived, hot, aqueous fluids. geologyhub.comusgs.govgeoscienceworld.org

The development of skarn deposits and the formation of this compound within them typically involve several stages:

Isochemical Contact Metamorphism: The initial heating of the carbonate country rock by the pluton. usgs.gov

Prograde Metasomatic Skarn Formation: As the intrusion cools, it releases hydrothermal fluids that infiltrate the surrounding carbonate rocks, leading to the formation of calc-silicate minerals like this compound. usgs.gov

Retrograde Alteration: Later-stage, lower-temperature fluids can alter the earlier-formed skarn minerals. usgs.gov

This compound in skarns often forms in a wide temperature range, estimated to be between 350°C and 650°C. core.ac.uk It is commonly found in the prograde stage of skarn development. mdpi.com The presence of this compound is a defining feature of thermally metamorphosed impure carbonate rocks that have been infiltrated by H₂O-rich fluids. core.ac.uk

This compound also forms during regional metamorphism, which affects large areas and is associated with major tectonic events like mountain building. alexstrekeisen.it In this setting, this compound is typically found in metamorphosed impure carbonate rocks and calcareous shales (marls). alexstrekeisen.itwindows.net These rocks, when subjected to increased temperature and pressure over a broad region, recrystallize to form calc-silicate rocks. science.gov

The mineral assemblage in these rocks, including the presence of this compound, is sensitive to the pressure-temperature conditions and the composition of the metamorphic fluids. jgeosci.org For instance, the reaction of calcite, quartz, and clinozoisite can produce this compound, with the reaction being dependent on P-T conditions and the partial pressure of CO₂ in the fluid. jgeosci.org this compound-bearing calc-silicate rocks can be found in various metamorphic facies, from amphibolite to granulite facies. science.govias.ac.in The presence of this compound coexisting with quartz indicates that the peak metamorphic temperature was below the reaction that forms anorthite (B1171534) and wollastonite. ias.ac.in

The formation of this compound is fundamentally a metasomatic process, requiring significant fluid-rock interaction. core.ac.ukresearchgate.net This is because the chemical composition of the original carbonate rock must be altered by the introduction of elements like silicon, aluminum, and iron from an external fluid source. geologyhub.com The process requires an open system where fluids can infiltrate the rock and remove components like CO₂. core.ac.uk

In skarn environments, these fluids are typically magmatic in origin, emanating from the cooling igneous intrusion. geologyhub.commdpi.com The interaction of these fluids with the carbonate host rock leads to the dissolution of original minerals and the precipitation of new calc-silicate minerals, including this compound. researchgate.net The composition of the resulting garnet can reflect the evolution of the fluid chemistry and the dynamics of the metasomatic process. mdpi.com For example, early-stage, Al-rich grossular can form through diffusive metasomatism in a relatively closed system, while later-stage, Fe-rich garnets (andradite) may form from the infiltration of magmatic fluids in a more open system. mdpi.com

During regional metamorphism, fluids can be derived from the dehydration of hydrous minerals within the rock sequence or from external sources. researchgate.net These fluids facilitate the transfer of elements and promote the chemical reactions necessary for this compound formation. researchgate.net

Influence of Physicochemical Conditions on this compound Genesis

The stability and composition of this compound are highly dependent on the physicochemical conditions of the environment in which it forms. Key factors include oxygen fugacity and the pH and water-rock ratios of the metasomatic fluids.

Oxygen fugacity (ƒO₂), a measure of the availability of free oxygen, is a critical parameter controlling the composition of garnets in the grossular-andradite series. mdpi.com Grossular (Ca₃Al₂Si₃O₁₂) and andradite (B1144000) (Ca₃Fe₂³⁺Si₃O₁₂) form a solid solution, and the relative proportions of Al³⁺ and Fe³⁺ are influenced by the redox state of the system.

Low Oxygen Fugacity: Environments with low ƒO₂ favor the formation of grossular, as aluminum is the more stable trivalent cation under these conditions. mdpi.comresearchgate.net

High Oxygen Fugacity: Higher ƒO₂ conditions promote the oxidation of Fe²⁺ to Fe³⁺, leading to the formation of andradite-rich garnet. mdpi.comresearchgate.net

The zoning often observed in skarn garnets, with grossular-rich cores and andradite-rich rims, can reflect an evolution towards more oxidizing conditions during the metasomatic process. mdpi.com This can be caused by factors such as the influx of more oxidizing magmatic fluids or the interaction of the fluid with the wall rock. mdpi.comresearchgate.net Trace element chemistry, such as the concentration of uranium and the europium anomaly (δEu), can be used as proxies to estimate the ƒO₂ of the hydrothermal fluids during garnet formation. mdpi.commdpi.commdpi.com Higher uranium content may indicate lower ƒO₂, as U⁴⁺ is more readily incorporated into the garnet structure than U⁶⁺. mdpi.com

The pH and water-rock ratio of the hydrothermal fluids are crucial in controlling the metasomatic reactions that lead to this compound formation.

pH: The acidity or alkalinity of the fluid influences the solubility of minerals and the mobility of elements. Geochemical modeling suggests that the alteration assemblages in porphyry systems, which can include skarns, are formed as a high-temperature, near-neutral pH magmatic fluid cools and becomes more acidic. whoi.edu Subsequent neutralization of this acidic fluid through reaction with wall rock can lead to the deposition of various minerals. whoi.edu Studies have inferred that early grossular can form from fluids with a near-neutral pH. mdpi.comresearchgate.net A shift to mildly acidic conditions may be associated with the formation of later, more andraditic garnets. mdpi.comresearchgate.net

Water-Rock Ratio: This ratio describes the relative amounts of fluid and rock that have interacted.

Low Water-Rock Ratios: These are often associated with diffusion-dominated metasomatism in a relatively closed system, which can characterize the early stages of skarn formation where grossular may be dominant. mdpi.commdpi.comresearchgate.net

High Water-Rock Ratios: These are characteristic of infiltration-dominated metasomatism in a more open system. mdpi.com An increase in the water-rock ratio can lead to more extensive alteration and may be associated with a shift in garnet composition towards andradite. mdpi.comresearchgate.netmdpi.com Variations in trace element ratios, such as Y/Ho, can indicate changes in the water-rock ratio during garnet formation. mdpi.com

Interactive Data Table: Physicochemical Conditions for this compound Formation

ParameterCondition Favoring GrossularCondition Favoring AndraditeAssociated ProcessCitations
**Oxygen Fugacity (ƒO₂) **LowHighRedox reactions influencing Fe³⁺ availability mdpi.com, researchgate.net
pH NeutralMildly AcidicFluid evolution and neutralization reactions mdpi.com, researchgate.net, whoi.edu
Water-Rock Ratio LowHighDiffusion vs. Infiltration Metasomatism mdpi.com, mdpi.com, mdpi.com, researchgate.net

Role of Magmatic and Hydrothermal Fluids in this compound Petrogenesis

Magmatic-hydrothermal systems are environments where fluids released from a crystallizing magma interact with the surrounding rocks. geoscienceworld.org These fluids are typically characterized by high temperatures and can carry significant concentrations of dissolved metals and other elements. geoscienceworld.org The interaction of these hot, chemically active fluids with carbonate rocks, such as limestone and dolomite, is a primary mechanism for the formation of skarn deposits, which are often rich in this compound. geologyhub.com

The process begins as a magma body intrudes into carbonate-rich sedimentary rocks. The heat from the intrusion causes initial metamorphism of the host rock. geologyhub.com As the magma cools and crystallizes, it releases a volatile-rich aqueous fluid. geoscienceworld.orgmdpi.com This magmatic fluid, often acidic and enriched in silica (B1680970), aluminum, and iron, infiltrates the surrounding carbonate rocks. geologyhub.com The chemical potential gradients between the fluid and the host rock drive metasomatic replacement, where the original minerals of the carbonate rock are replaced by new calc-silicate minerals, including this compound. geologyhub.com

The composition of the resulting garnet is highly dependent on the composition of both the hydrothermal fluid and the host rock, as well as the temperature, pressure, and oxygen fugacity of the system. mdpi.com In skarn systems, garnets of the grossular-andradite solid solution series are common. mdpi.commdpi.com The formation of grossular-rich garnet is favored by aluminum-rich fluids interacting with calcite-rich rocks.

Hydrothermal fluids not directly associated with magmatism can also lead to the formation of this compound. These fluids can be of metamorphic or meteoric origin and can become heated and chemically charged through circulation in the Earth's crust. geologyhub.com When these fluids encounter suitable chemical environments, such as carbonate-rich layers, they can also induce the metasomatic reactions necessary for this compound crystallization.

The evolution of the hydrothermal fluid composition over time can lead to zoning within the this compound crystals themselves. Early, high-temperature fluids may produce grossular-rich cores, while later, cooler, or more oxidized fluids may result in the precipitation of andradite-rich rims. researchgate.net Therefore, the study of this compound composition and its variations provides valuable insights into the nature and evolution of the hydrothermal systems responsible for its formation. mdpi.com

Zonal Genesis and Growth History of this compound Crystals

The chemical composition of this compound crystals is often not uniform, exhibiting variations from the core to the rim. This compositional zoning provides a detailed record of the changing physical and chemical conditions during the crystal's growth, offering valuable insights into its petrogenetic history and the metamorphic or metasomatic processes it has undergone.

Compositional Zoning Analysis and Petrogenetic Interpretation in this compound

Compositional zoning in this compound typically involves variations in the proportions of its end-member components, primarily the substitution of aluminum (Al) by ferric iron (Fe³⁺), leading to the grossular-andradite solid solution series. mdpi.com Other elements, such as manganese (Mn) and magnesium (Mg), can also show systematic variations. geoscienceworld.org The analysis of this zoning is a powerful tool for interpreting the petrogenesis of the host rock. scielo.org.co

Several types of zoning patterns can be observed in this compound:

Concentric Zoning: This is a common pattern where compositional zones are arranged parallel to the crystal faces, reflecting a steady change in the external conditions during growth. For example, a continuous decrease in the spessartine (manganese) component from the core to the rim often indicates growth during prograde metamorphism, where temperature is increasing. scielo.org.co

Oscillatory Zoning: This pattern is characterized by repetitive, fine-scale variations in composition. scielo.org.coarizona.edu It is often attributed to complex interactions between crystal growth kinetics and fluctuating fluid compositions in hydrothermal systems. scielo.org.co

Sector Zoning: In some cases, different crystal faces may incorporate elements at different rates, leading to compositional differences between sectors of the same crystal.

Irregular or Patchy Zoning: This can result from processes such as partial resorption and subsequent regrowth of the garnet, or from fluid-mediated alteration. jst.go.jp

The interpretation of these zoning patterns allows petrologists to reconstruct the history of the rock. For instance, in metamorphic rocks, a core-to-rim decrease in the grossular component can indicate a pressure drop during metamorphism. geoscienceworld.org Conversely, an increase in the pyrope (B576334) (magnesium) component often suggests an increase in temperature. frontiersin.org In skarn deposits, the transition from grossular-rich cores to andradite-rich rims can signal a change from an early, aluminum-rich fluid to a later, iron-rich and more oxidizing fluid. researchgate.net

The study of trace element zoning in this compound can provide further detailed information. For example, variations in the concentrations of rare earth elements (REE) and yttrium (Y) can be used to trace the evolution of the fluid composition and to identify different stages of garnet growth. mdpi.com

Core-to-Rim Variations and Metamorphic Pathways Inferred from this compound

The systematic analysis of core-to-rim compositional variations in this compound provides a powerful method for deducing the metamorphic pressure-temperature (P-T) paths experienced by a rock. frontiersin.org As garnet grows during metamorphism, its composition changes in response to the evolving P-T conditions and the changing availability of chemical components in the rock matrix. Because diffusion rates within garnet are relatively slow, especially for divalent and trivalent cations, these compositional zones are often preserved, acting as a geological "flight recorder" of the metamorphic journey.

A classic example of this is the "bell-shaped" manganese (Mn) profile often observed in garnets from pelitic schists, where the core is enriched in Mn (spessartine component) and the concentration decreases towards the rim. zobodat.at This is generally interpreted as a result of Mn depletion in the surrounding rock matrix as garnet growth proceeds during prograde metamorphism.

In the context of this compound, the calcium (Ca) content is a particularly sensitive indicator of pressure. geoscienceworld.org Changes in the grossular component from the core to the rim can be used to infer changes in pressure during garnet growth. For example, a decrease in the grossular content from core to rim has been interpreted to indicate a pressure drop of several kilobars. geoscienceworld.org

Simultaneously, the ratio of iron to magnesium (Fe/Mg) in garnet is strongly dependent on temperature. An increase in the pyrope (Mg) component from the core to the rim typically signifies an increase in temperature. frontiersin.org By combining the information from both the grossular and pyrope components, a P-T path can be constructed.

For instance, in high-pressure eclogites, garnets may show an increase in both pyrope and grossular from the core to the rim, indicating a prograde metamorphic path where both pressure and temperature were increasing. frontiersin.org The preservation of such prograde zoning suggests that the rock was rapidly exhumed, preventing significant diffusional re-equilibration. frontiersin.org

It is important to note that the interpretation of zoning patterns can be complex. Factors such as the bulk composition of the rock, the specific mineral reactions occurring, and the potential for post-growth diffusional modification must all be considered. zobodat.at Nevertheless, the detailed study of core-to-rim variations in this compound remains a fundamental tool for understanding the metamorphic evolution of the Earth's crust.

Extraterrestrial Occurrences and Early Solar System Context of this compound

This compound is not confined to terrestrial environments; it is also found in certain types of meteorites, providing valuable clues about the conditions and processes in the early solar system. mindat.orgmindat.org Its presence is most notable in calcium-aluminum-rich inclusions (CAIs), which are among the oldest solid materials formed in our solar system. uchicago.eduresearchgate.net

CAIs are microscopic components of chondritic meteorites, composed of highly refractory minerals that are predicted to be among the first solids to condense from the hot solar nebula. researchgate.netgeoscienceworld.org These inclusions are thought to have formed in a region close to the protosun and were subsequently transported outwards to be incorporated into the parent bodies of chondrite meteorites. uchicago.edu

This compound in CAIs is typically a secondary mineral, formed by the alteration of primary, higher-temperature minerals such as melilite and anorthite. osti.govcaltech.edu This alteration is believed to have occurred through interaction with a gas or fluid phase in the solar nebula or on the parent asteroid. osti.gov The formation of secondary minerals like grossular, along with others such as sodalite and nepheline, indicates a period of metasomatic activity in the early solar system. arizona.eduresearchgate.net

The study of this compound and its associated minerals in CAIs provides critical information about the chemical and isotopic environment of the early solar system. For example, the presence of minerals containing volatile elements, such as chlorine in sodalite found alongside grossular, can be used to trace the distribution and timing of volatile components in the solar nebula. usra.eduresearchgate.net Furthermore, isotopic studies of elements within these minerals, such as the initial ratio of aluminum-26 (B1230959) to aluminum-27, can provide chronological constraints on the timing of alteration events. uchicago.edu

The mineral assemblages found in altered CAIs, including this compound, are dependent on the composition of the primary minerals and the nature of the altering fluid. osti.gov For instance, the alteration of gehlenitic melilite often results in the formation of anorthite and grossular. osti.gov The detailed petrographic and isotopic analysis of these assemblages allows scientists to piece together the complex history of heating, cooling, and chemical processing that these ancient materials experienced before the formation of the planets.

Advanced Spectroscopic Characterization of Grossularite

Vibrational Spectroscopy Applications in Grossularite Studies

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of atoms within the this compound lattice. These techniques are fundamental in analyzing the mineral's structure and chemical makeup.

Raman spectroscopy is a powerful non-destructive technique used to investigate the structural and compositional characteristics of this compound. By analyzing the inelastic scattering of monochromatic light, Raman spectra reveal the vibrational modes of the crystal lattice, which are sensitive to changes in composition and structure.

The Raman spectrum of this compound can be divided into three main regions: the high-wavenumber region (800–1050 cm⁻¹), the medium-wavenumber region (400–650 cm⁻¹), and the low-wavenumber region (100–400 cm⁻¹). mdpi.com The high-wavenumber region is primarily associated with the internal stretching vibrations of the [SiO₄]⁴⁻ tetrahedra. mdpi.com The medium-wavenumber region corresponds to the bending vibrations of the Si-O bonds. researchgate.net The low-wavenumber region is related to the rotational and translational modes of the SiO₄ tetrahedra and the translational modes of the cations at the X-sites. researchgate.netresearchgate.net

Studies on grossular-andradite solid solutions have shown that as the andradite (B1144000) content increases, the Raman peaks shift towards lower wavenumbers (a red shift). mdpi.commdpi.com This is attributed to the larger ionic radius of Fe³⁺ compared to Al³⁺ in the octahedral Y-site, which affects the vibrational frequencies. Conversely, a higher grossular content results in a blue shift of the Raman peaks. mdpi.com This relationship allows for a semi-quantitative analysis of the composition of this compound solid solutions.

In synthetic pyrope-grossular garnets, Raman spectroscopy has revealed a two-mode behavior for the Mg and Ca cations, indicating that these cations vibrate with distinct frequencies within the garnet structure. researchgate.net The frequencies of the translational modes of the SiO₄ tetrahedron show significant deviations from linearity across the solid solution, suggesting a strong coupling with the translational modes of the Ca and Mg cations. researchgate.net

The following table summarizes the observed Raman-active modes in this compound from Mt. Bozhushan: mdpi.com

Raman Shift (cm⁻¹)
1027 ± 1
894 ± 2
838 ± 1
646 ± 1
561 ± 1
524 ± 2
429 ± 1
388 ± 2
344 ± 2
292 ± 1
261 ± 1
195 ± 1

This table presents the Raman shifts for this compound, noting that the discrepancy between the observed 12 modes and the theoretically predicted 24 is likely due to overlapping peaks, low-intensity signals, and strong fluorescence interference. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical method for investigating the presence and structural role of hydroxyl (OH) groups in this compound, as well as providing further details on its lattice structure. The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of the [SiO₄]⁴⁻ group and lattice vibrations involving cations. mdpi.com

Theoretically, the infrared spectrum of this compound should exhibit nine peaks in the 100–1300 cm⁻¹ range. mdpi.com Vibrations in the 800–1100 cm⁻¹ range are attributed to the asymmetric stretching of the [SiO₄]⁴⁻ tetrahedra. mdpi.com Peaks between 500–700 cm⁻¹ are associated with the bending vibrations of the [SiO₄]⁴⁻ group. mdpi.com Absorptions below 500 cm⁻¹ are due to lattice vibrations involving cations other than silicon. mdpi.com

A significant application of FTIR in this compound studies is the characterization of "water" content, which is incorporated as OH⁻ groups. The hydrogarnet substitution, (O₄H₄)⁴⁻ ↔ (SiO₄)⁴⁻, is the primary mechanism for this incorporation. researchgate.net FTIR spectra of hydrous grossulars show distinct OH⁻ stretching modes between 3500 and 3700 cm⁻¹. researchgate.net Analysis of these bands suggests that OH⁻ groups are located in various local microscopic and nano-sized clusters resembling hydrogrossular (Ca₃Al₂(H₄O₄)₃). researchgate.net

Studies have identified numerous distinct absorption bands in the OH region of this compound spectra, indicating that OH groups exist in multiple structural environments. msaweb.org The intensity and position of these bands can vary significantly between different grossular samples. msaweb.org Polarized FTIR spectra of anisotropic grossular have revealed a noncubic distribution of OH groups, which has been linked to the mineral's optical birefringence. arizona.edugeoscienceworld.orggeoscienceworld.org In some cases, annealing at high temperatures causes the loss of both birefringence and the detectable hydroxyl component, further supporting the connection between OH distribution and optical properties. arizona.edugeoscienceworld.org

The following table presents a summary of the infrared absorption bands observed in this compound:

Wavenumber Range (cm⁻¹)Vibrational Mode Assignment
800–1100Asymmetric stretching vibrations (ν₃) of the [SiO₄]⁴⁻ group mdpi.com
500–700Bending vibrations (ν₂, ν₄) of the [SiO₄]⁴⁻ group mdpi.com
< 500Lattice vibrations of cations other than Si⁴⁺ mdpi.com
3500–3700OH⁻ stretching modes researchgate.net

Electronic Spectroscopy for Cation Oxidation States and Color Genesis in this compound

Electronic spectroscopy techniques are vital for determining the oxidation states of transition metal cations and understanding the origins of color in this compound. These methods probe the electronic transitions within the mineral's crystal structure.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions responsible for the color of this compound. Pure this compound is colorless, as its major divalent cation, Ca²⁺, does not contribute to absorption in the UV-Vis range. mdpi.com The diverse colors observed in natural this compound are due to the presence of chromophoric trace elements, primarily transition metals.

For instance, the green color of tsavorite, a variety of grossular, is caused by the presence of vanadium (V³⁺) and chromium (Cr³⁺). mdpi.com UV-Vis spectra of tsavorite show prominent absorption bands near 430 nm and 605 nm, which are related to Cr³⁺ or a combination of Cr³⁺ and V³⁺. mdpi.comresearchgate.net The orange hue of hessonite is attributed to the presence of manganese. mdpi.com Specifically, a broad absorption band between 480 nm and 600 nm is associated with the spin-allowed d-d electronic transition of Mn³⁺. mdpi.com An absorption band at 326 nm is presumed to be caused by Mn²⁺. mdpi.com

The presence of iron also significantly influences the color of this compound. Fe³⁺ substituting for Al³⁺ in the octahedral site can lead to a black color. mdpi.com Additionally, charge transfer between Fe²⁺ and Fe³⁺ in octahedral positions can result in an absorption band at 685 nm. mdpi.com

The following table summarizes key UV-Vis absorption bands in this compound and their attributed chromophores:

Absorption Band (nm)Attributed Chromophore/TransitionAssociated Color
~326Mn²⁺ mdpi.comOrange/Raspberry-Red
430, 605Cr³⁺ and/or V³⁺ mdpi.comresearchgate.netGreen (Tsavorite)
480 - 600Mn³⁺ (d-d transition) mdpi.comOrange/Raspberry-Red
685Fe²⁺→Fe³⁺ charge transfer mdpi.comBlack

Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it has absorbed photons. In this compound, PL is a sensitive tool for identifying the presence of certain trace elements that act as luminescence activators.

The luminescence in this compound is often induced by transition metal ions. For example, some green grossularites exhibit orange-red luminescence under ultraviolet (UV) light. mdpi.com The PL spectra of these garnets typically show a broad emission band around 589-600 nm and a series of sharper peaks near 700 nm (specifically at 697, 702, and 716 nm). mdpi.com The broad band is attributed to Mn²⁺, while the sharp peaks in the red region are caused by Cr³⁺. mdpi.comunica.it The orange luminescence observed under long-wave UV light is primarily associated with Mn²⁺. researchgate.net

In some cases, the luminescence of tsavorite, a variety of grossular, is characterized by a pink-red and yellow fluorescence under UV light. unica.it The emission spectrum can be complex, with a yellow band around 592 nm attributed to Mn²⁺ and red bands at 701 and 716 nm linked to chromium and possibly vanadium (V²⁺). unica.it The perceived color of the fluorescence is often dominated by the yellow emission due to the human eye's higher sensitivity in this spectral region. unica.it

Interestingly, while some elements act as activators, others can quench luminescence. Studies have shown that higher concentrations of vanadium can suppress the luminescence intensity in this compound, indicating that vanadium acts as a powerful quencher. mdpi.com

The following table summarizes the key photoluminescence emissions in this compound and their activators:

Emission Peak(s) (nm)Luminescence Activator
~589-600 (broad band)Mn²⁺ mdpi.com
697, 702, 716 (sharp peaks)Cr³⁺ mdpi.com
592 (yellow band)Mn²⁺ unica.it
701, 716 (red bands)Cr³⁺ and/or V²⁺ unica.it

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. researchgate.netwikipedia.orglibretexts.org It is particularly useful for identifying and characterizing paramagnetic ions, such as transition metals, within the this compound crystal lattice. wiley-vch.de

EPR studies of this compound have been instrumental in confirming the presence and oxidation states of various chromophoric and luminescence-activating ions. For example, in raspberry-red grossular, EPR spectra have shown a strong signal at a g-factor of approximately 2.003, which is attributed to unpaired electrons at defect sites like oxygen vacancies. mdpi.com A signal at g = 4.33 is indicative of Fe³⁺. mdpi.com For Mn²⁺ ions in octahedral positions, a resonance absorption is expected around a g-factor of 2.0. mdpi.com

In green grossular garnets, EPR spectra have confirmed the presence of Mn²⁺, Cr³⁺, and Fe³⁺. mdpi.com These measurements are crucial for distinguishing between different possible valence states of an element, such as vanadium, where EPR has been used to exclude the presence of V²⁺ and V⁴⁺ in certain samples. mdpi.com This information, when combined with data from other spectroscopic techniques like UV-Vis and PL, allows for a more definitive assignment of the roles of different ions in the coloration and luminescence of this compound.

The following table provides a summary of the g-factors observed in this compound EPR spectra and their corresponding paramagnetic ions:

g-factorParamagnetic Ion/Center
~2.003Unpaired electrons at defect sites (e.g., oxygen vacancies) mdpi.com
4.33Fe³⁺ mdpi.com
~2.0Mn²⁺ in octahedral positions mdpi.com
-Cr³⁺ (presence confirmed, specific g-factor not always detailed) mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the local atomic environments of specific nuclei within a material. In the study of this compound (Ca₃Al₂Si₃O₁₂), solid-state Magic Angle Spinning (MAS) NMR is particularly valuable. By focusing on NMR-active isotopes like ²⁹Si and ²⁷Al, researchers can gain detailed insights into the coordination, ordering, and local structural variations that are not easily accessible through diffraction methods.

²⁹Si MAS NMR for Silicon Coordination and Order in this compound

In the ideal crystal structure of this compound, all silicon atoms occupy crystallographically equivalent tetrahedral sites, surrounded by four oxygen atoms (a Q⁰ silicate (B1173343) structure). For pure, end-member this compound, the ²⁹Si MAS NMR spectrum shows a single, sharp resonance at approximately -83.9 ppm. researchgate.netgeoscienceworld.orggeoscienceworld.org This chemical shift is characteristic of the isolated SiO₄ tetrahedra within the garnet structure. researchgate.netgeoscienceworld.orggeoscienceworld.org

The power of ²⁹Si MAS NMR becomes evident when studying this compound solid solutions, where cationic substitutions introduce variations in the local environment around the SiO₄ tetrahedra. In the pyrope-grossular (Mg₃Al₂Si₃O₁₂–Ca₃Al₂Si₃O₁₂) solid solution series, the substitution of magnesium for calcium on the dodecahedral X-site leads to a range of distinct local environments for silicon. The ²⁹Si chemical shift is sensitive to the nature of the cations in the first and even second dodecahedral shells surrounding the SiO₄ group. researchgate.netgeoscienceworld.orggeoscienceworld.org This sensitivity results in the appearance of multiple, well-resolved peaks in the NMR spectrum for intermediate compositions. For a 50% pyrope-50% grossular garnet, as many as 13 distinct resonances can be observed, each corresponding to a unique combination of Ca and Mg neighbors. researchgate.netgeoscienceworld.orggeoscienceworld.org The analysis of these peak intensities allows for a quantitative determination of cation distribution, revealing deviations from random mixing in compositions between 15% and 75% calcium content. researchgate.netgeoscienceworld.org

The presence of paramagnetic cations, such as Fe²⁺ or Fe³⁺, significantly alters the ²⁹Si MAS NMR spectrum. Even small amounts of iron can cause substantial broadening of the main resonance. researchgate.netrsc.org In Fe²⁺-bearing grossular, paramagnetically shifted peaks appear, reflecting the influence of the unpaired electron spins on the neighboring silicon nuclei. researchgate.netresearchgate.net For example, in a grossular-almandine garnet (Grs₇₅Alm₂₅), a broad main resonance is observed between -80 and -90 ppm, with additional paramagnetically shifted resonances appearing at much higher frequencies (e.g., around +300 ppm). researchgate.net In Fe³⁺-bearing grossular, the spectrum typically shows a single, but significantly broadened, resonance peak. geoscienceworld.org

Interactive Data Table: Representative ²⁹Si MAS NMR Chemical Shifts in Grossular-Pyrope Garnets

This table illustrates the effect of the local cationic environment on the ²⁹Si chemical shift. The notation (nCa, 4-n)Mg refers to the number of calcium and magnesium cations in the first neighboring dodecahedral sites around a central SiO₄ tetrahedron.

Local Environment (First Shell Neighbors)Chemical Shift (ppm)Garnet Composition
(4Ca, 0Mg)-83.9Pure Grossular
(3Ca, 1Mg)-82.6Py₁₀Gr₉₀
(2Ca, 2Mg)-81.3Py₂₅Gr₇₅
(1Ca, 3Mg)-79.9Py₅₀Gr₅₀
(0Ca, 4Mg)-72.0Pure Pyrope (B576334)

Data sourced from studies on pyrope-grossular solid solutions. researchgate.netgeoscienceworld.orggeoscienceworld.org The chemical shifts are approximate and represent the main peaks assigned to these specific local configurations.

²⁷Al MAS NMR for Aluminum Coordination and Order in this compound

In this compound, aluminum exclusively occupies the octahedral Y-site, forming AlO₆ polyhedra. The chemical shift for six-fold coordinated aluminum ( geoscienceworld.orgAl) in diamagnetic silicates typically falls in a narrow range around 0 to 5 ppm relative to a standard Al(NO₃)₃ solution. cuni.cz For pure this compound, a single resonance peak is expected in this region, consistent with all aluminum atoms being in identical crystallographic environments. usgs.govgeoscienceworld.org

Similar to silicon, the local environment of the AlO₆ octahedron is influenced by the occupants of the surrounding cation sites. Each AlO₆ octahedron is edge-sharing with six neighboring X-site dodecahedra. researchgate.net In solid solutions like pyrope-grossular, the distribution of Ca and Mg on these six sites creates different local environments for the aluminum nucleus. However, the effect on the ²⁷Al chemical shift is much less pronounced than for ²⁹Si. Studies on the pyrope-grossular series have shown that even at very high magnetic fields (18.8 T), distinct resonances for different Ca/Mg configurations are not resolved. minsocam.orggeoscienceworld.org Instead, the substitution leads to a broadening of the single ²⁷Al resonance, indicating that the chemical shift differences between the various local environments are too small to be distinguished. minsocam.orggeoscienceworld.org

The introduction of paramagnetic cations like Fe²⁺ has a much more dramatic effect on the ²⁷Al MAS NMR spectra. The interaction with the unpaired electrons of Fe²⁺ on the neighboring X-sites causes large paramagnetic shifts and significant peak broadening. researchgate.net In a synthetic grossular-almandine garnet (Grs₇₅Alm₂₅), the ²⁷Al spectrum does not show a simple peak near 0 ppm but rather a broad, complex, and asymmetric feature spanning a wide range from approximately -50 to 110 ppm. researchgate.net This broad signal can be deconvoluted into multiple overlapping resonances, each corresponding to an AlO₆ group with a different number of Ca and Fe²⁺ nearest neighbors. researchgate.net This demonstrates that ²⁷Al MAS NMR is a sensitive probe for studying local cation arrangements and the influence of paramagnetic species in complex garnet solid solutions. researchgate.netresearchgate.net

Interactive Data Table: Observed ²⁷Al MAS NMR Spectral Features in Grossular and Related Garnets

Sample CompositionCoordinationExpected/Observed Chemical Shift (ppm)Spectral Features
Pure, Diamagnetic Grossular geoscienceworld.orgAl~0-2A single, relatively sharp resonance is expected.
Pyrope-Grossular Solid Solution geoscienceworld.orgAl~0-2A single, broadened resonance. Individual sites with different Ca/Mg neighbors are not resolved. minsocam.orggeoscienceworld.org
Grossular₇₅-Almandine₂₅ (Fe²⁺-bearing) geoscienceworld.orgAl-50 to 110Broad, asymmetric resonance composed of multiple overlapping, paramagnetically shifted peaks. researchgate.net

Computational and Theoretical Modeling of Grossularite Systems

Atomistic Simulation and Molecular Dynamics (MD) of Grossularite

Atomistic simulations, particularly molecular dynamics (MD), are instrumental in understanding the dynamic behavior of this compound. These simulations model the interactions between individual atoms to predict macroscopic properties.

The accuracy of atomistic simulations heavily relies on the quality of the interatomic potentials, which are mathematical functions describing the forces between atoms. For this compound and related silicate (B1173343) systems, these potentials must accurately represent the complex interactions within the crystal lattice.

Several interatomic potential models have been developed for the CaO-MgO-Al₂O₃-SiO₂ (CMAS) system, which includes this compound. These potentials typically consist of terms for Coulombic interactions, van der Waals forces, and short-range repulsive interactions. rruff.info The parameters for these potentials are often derived by fitting them to experimentally determined crystal structures and bulk moduli of a range of relevant minerals. rruff.info

Validation of these potentials is a critical step. The degree of polyhedral distortion in the simulated garnet structure serves as a sensitive indicator of the model's quality. researchgate.net By comparing simulated distortions with experimental data, researchers can select the most reliable empirical potentials for further simulations. researchgate.net A transferable interatomic potential model has been shown to be effective for simulating the structural and physical properties of a wide variety of crystals and melts in the CMAS system. rruff.info

Table 1: Example of Interatomic Potential Parameters for the CMAS System This table is illustrative and based on the types of parameters used in the literature.

IonCharge (q) [|e|]A [Å]B [Å]C [kJ1/2mol-1/2Å3]
Ca0.94501.17200.04045.00
Al1.41750.78520.03436.82
Si1.89000.72040.02349.30
O-0.94501.82150.13890.61
Data adapted from Matsui, 1994. rruff.info

Atomistic simulations provide detailed information about the local structure of this compound, including bond lengths and the volumes of the constituent polyhedra (SiO₄ tetrahedra, AlO₆ octahedra, and CaO₈ dodecahedra). Ab initio calculations have shown that in the pyrope-grossular solid solution, the length of the cation-O1 bond is largely independent of the solid solution composition. researchgate.net In contrast, the longer cation-O2 bond length varies almost linearly with composition. researchgate.net

Simulations of the pyrope-grossular solid solution reveal that the substitution of Ca for Mg on the dodecahedral site leads to significant local distortions in the surrounding tetrahedral and octahedral polyhedra. researchgate.net This is because the garnet structure lacks rigid unit modes, meaning that the SiO₄ and AlO₆ polyhedra cannot simply rotate to accommodate different-sized cations. researchgate.net Consequently, strain effects are a dominant factor in dodecahedral substitution. researchgate.net

Molecular dynamics simulations can be used to predict the thermodynamic properties of this compound. By simulating the system at various temperatures, it is possible to determine properties such as the melting point and cohesive energy.

Ab initio simulations have been employed to calculate the thermodynamic properties of this compound from the crystal's Helmholtz and Gibbs free energies, incorporating the contribution of phonons within the quasi-harmonic approximation. unito.it These calculations are crucial for understanding the stability of this compound under different pressure and temperature conditions. unito.it

Static Lattice Energy Calculations and Monte Carlo Simulations for this compound

Static lattice energy calculations and Monte Carlo simulations offer alternative computational approaches to understanding the energetics and ordering behavior in this compound.

Static lattice energy calculations are particularly useful for determining the energy required to form point defects, such as vacancies and interstitials, within the this compound crystal structure. These calculations involve minimizing the energy of a "perfect" lattice and comparing it to the energy of a lattice containing a defect.

These methods have been applied to a range of aluminosilicate minerals, including this compound. ucl.ac.ukgeoscienceworld.org The potential models used in these calculations often include terms for bond-bending interactions, short-range Born-Mayer forces, effective dispersive interactions, long-range Coulomb interactions, and harmonic core-shell interactions for the oxygen ions. ucl.ac.ukgeoscienceworld.org

Monte Carlo simulations are a powerful tool for investigating cation ordering in solid solutions, such as the pyrope-grossular series. researchgate.net These simulations use a probabilistic approach to explore different arrangements of cations on the crystal lattice and determine the most energetically favorable configurations.

In the pyrope-grossular solid solution, theoretical calculations have supported experimental evidence of short-range ordering of Mg and Ca cations on the dodecahedral sites. researchgate.net Static lattice energy calculations combined with Monte Carlo simulations have revealed that the strongest energetic interactions are not between adjacent dodecahedra, but rather between third-nearest neighbors, which are dodecahedra that share an edge with a common SiO₄ tetrahedron. researchgate.net This interaction is driven by the avoidance of Mg-Mg pairs in these third-nearest neighbor positions. researchgate.net

Diffusion Coefficients and Multicomponent Diffusion Models in Garnet Systems Including Grossularitetandfonline.com

The study of diffusion in garnet, a critical component in many geological processes, is complex due to the multicomponent nature of this mineral group. While much of the research has focused on iron and magnesium-rich garnets like almandine and pyrope (B576334), understanding diffusion in this compound (Ca₃Al₂(SiO₄)₃) is crucial for interpreting geological histories, particularly in metamorphic rocks where grossular is a significant component.

Calcium self-diffusion in near end-member this compound has been experimentally determined, providing fundamental data for diffusion models. Using a thin-film technique and an ion microprobe, experiments conducted at 1 atm and temperatures ranging from 800 to 1000 °C yielded an activation energy (Ea) of 155 ± 10 kJ/mol and a frequency factor (D₀) of 7.2 x 10⁻¹⁶ m²/s. jetir.orgmdpi.com These results confirm that calcium diffuses more slowly in the garnet structure than magnesium under similar conditions, a difference attributed to the larger ionic size of Ca²⁺. jetir.org

In natural systems, however, diffusion is not limited to a single element. Instead, the coupled movement of multiple cations (e.g., Fe²⁺, Mg²⁺, Mn²⁺, and Ca²⁺) must be considered, a phenomenon described by multicomponent diffusion theory. researchgate.net This is particularly relevant for garnets that exhibit compositional zoning. jetir.org The modeling of these complex interactions often employs a diffusion matrix (D-matrix) which relates the chemical diffusion coefficients to tracer diffusion coefficients. researchgate.net

Several key considerations and challenges in modeling multicomponent diffusion in garnet systems that include this compound are:

Thermodynamic Non-Ideality: The assumption of ideal solutions in early models has been revisited. Incorporating thermodynamic non-ideality can alter the calculated concentration profiles, leading to better fits with measured data, although the retrieved diffusion coefficients may not differ significantly for most natural garnet compositions. uwa.edu.auyoutube.com

Compositional Dependence: Diffusion coefficients can be highly dependent on the composition of the garnet. Models must account for this variability to accurately reproduce the often-asymmetrical concentration profiles observed in natural and experimental diffusion couples. researchgate.net

Cross-Diffusion Coefficients: The flux of one component can be significantly influenced by the concentration gradients of other components. These "cross-diffusion" or "off-diagonal" terms in the diffusion matrix can be large and are responsible for phenomena such as "uphill" diffusion, where a component diffuses against its own concentration gradient. mdpi.com For instance, the this compound component has been observed to exhibit uphill diffusion in natural garnets, a feature that can only be explained by considering multicomponent interactions. mdpi.com

Charge Coupling: In cases where heterovalent substitutions occur, such as the incorporation of yttrium and rare-earth elements (Y+REEs), the diffusion process can be further complicated by the need for charge compensation. This can lead to coupled movement of different ions to maintain charge neutrality.

The table below summarizes the experimentally determined self-diffusion parameters for calcium in this compound.

ParameterValueConditions
Activation Energy (Ea)155 ± 10 kJ/mol1 atm, 800-1000 °C
Frequency Factor (D₀)7.2 x 10⁻¹⁶ m²/s1 atm, 800-1000 °C

This table presents the Arrhenius parameters for Ca self-diffusion in grossular garnet, based on experimental data.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of minerals at the atomic level. For this compound, DFT calculations provide valuable insights into its structural, elastic, and thermodynamic properties, complementing experimental findings.

One of the primary applications of DFT to this compound is the calculation of its equation of state (EOS), which describes the relationship between pressure, volume, and temperature. These calculations are fundamental for understanding the behavior of this compound under the high-pressure and high-temperature conditions of the Earth's crust and upper mantle. DFT simulations have been used to determine the bulk modulus of this compound, a measure of its resistance to compression. mdpi.com The calculated bulk modulus for this compound is approximately 1350 kbar. mdpi.com

DFT calculations also allow for the determination of the full set of elastic constants, which describe the anisotropic response of the crystal to an applied stress. These constants are crucial for understanding the propagation of seismic waves through rocks containing this compound and for modeling geodynamic processes.

Furthermore, ab initio simulations, a class of methods that includes DFT, have been employed to study the thermodynamics and phonon dispersion of this compound. researchgate.net These studies provide a theoretical basis for understanding the heat capacity, vibrational entropy, and phase stability of this compound at various conditions.

The table below presents some of the key properties of this compound that have been investigated using DFT and other computational methods.

PropertyValue/Description
Chemical FormulaCa₃Al₂(SiO₄)₃
Crystal SystemCubic
Bulk Modulus (K)~1350 kbar
Equation of StateRelates P, V, and T, crucial for mantle studies.

This table summarizes key physical properties of this compound, including its chemical formula, crystal system, and bulk modulus as investigated by computational methods.

Advanced Analytical Methodologies in Grossularite Research

Electron Probe Microanalysis (EPMA) for Major and Minor Elements in Grossularite

Electron Probe Microanalysis (EPMA), also known as an electron microprobe, is a non-destructive technique used for the quantitative chemical analysis of small volumes of solid materials. carleton.edu It operates by bombarding a focused electron beam onto a sample and analyzing the characteristic X-rays emitted by the elements present. carleton.eduufl.edu This method is highly precise for quantifying major and minor elements at the micron scale, making it ideal for analyzing chemical zonation within individual this compound crystals. carleton.edu

In this compound research, EPMA is routinely used to determine the concentrations of essential structural constituents such as Silicon (Si), Aluminum (Al), and Calcium (Ca), as well as minor and trace elements that substitute into the garnet structure, including Iron (Fe), Magnesium (Mg), and Manganese (Mn). utexas.edumdpi.com Analytical conditions for silicate (B1173343) minerals like garnet typically involve an accelerating voltage of 15 to 20 kV and a beam current of 10 to 20 nA. utexas.edumdpi.com The ability to perform spot analyses across a crystal allows for the detailed mapping of compositional variations, which can reveal the history of the garnet's growth and the changing physicochemical conditions during metamorphism. researchgate.net For example, EPMA can quantify the distribution of yttrium, which can be used for geothermometry in certain metamorphic systems. researchgate.netsciengine.com The data obtained from EPMA are fundamental for calculating the end-member proportions (e.g., grossular, andradite (B1144000), almandine) within a garnet solid solution. bibliotekanauki.pl

Table 1: Representative Major and Minor Oxide Compositions (wt%) in Grossular-Andradite Garnet Determined by Microprobe Analysis The following is an interactive data table. Click on the headers to explore the data.

Oxide Composition Range (wt%) Typical Role
SiO₂ 35.8 - 43.9 Major
Al₂O₃ 0.2 - 20.7 Major
CaO 29.5 - 36.3 Major
FeO * 3 - 30.3 Major/Minor
MgO 0.2 - 1.5 Minor
MnO 0 - 1.4 Minor
TiO₂ 0 - 1.2 Minor
Data derived from studies on grandite garnets, where total iron is reported as FeO. skemman.is

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Elements and Dating in this compound

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful microanalytical technique for determining trace element concentrations and isotopic ratios in solid materials. nasa.govappliedspectra.commdpi.com It works by focusing a high-power laser onto the sample surface, ablating a small amount of material which is then transported by a carrier gas into an ICP-MS for ionization and analysis. nasa.govappliedspectra.com This method is particularly valuable for its high sensitivity and spatial resolution, typically with laser spot sizes ranging from 20 to 44 µm. sciengine.comlu.se

In this compound research, LA-ICP-MS is extensively used for two primary purposes: in-situ trace element analysis and U-Pb geochronology. Grossular-andradite garnets associated with skarn deposits are often enriched in trace elements, including uranium (U) and thorium (Th), making them suitable for dating. mdpi.com The U-Pb dating of this compound directly constrains the age of hydrothermal and metasomatic events, as garnet is a primary mineral in these systems. researchgate.net This technique has successfully dated skarn formation with a precision of 1–10% (2σ). researchgate.net For trace element analysis, LA-ICP-MS can quantify a wide range of elements, providing insights into the geochemical evolution of the fluids from which the garnet crystallized. mdpi.com The method requires well-characterized reference materials for calibration to ensure data accuracy, with NIST SRM 610 and specific garnet standards like MALI Grandite being commonly used. lu.semdpi.com

Table 2: U-Pb Geochronology Data for Grossular-Andradite Garnets from LA-ICP-MS Studies The following is an interactive data table. Click on the headers to explore the data.

Sample Location U Content (ppm) Method Determined Age (Ma) Source
Willsboro, USA ~10 ID-TIMS 1022 ± 16 researchgate.net
Mali >2 LA-ICP-MS 202 ± 2 mdpi.comresearchgate.net
Lake Jaco, Mexico Variable LA-ICP-MS 35 ± 2 researchgate.net
Tongshanling, China Not specified LA-ICP-MS 165.4 ± 3.8 (Prograde) mdpi.com

| Tongshanling, China | Not specified | LA-ICP-MS | 159.5 ± 1.7 (Retrograde) | mdpi.com |

Transmission Electron Microscopy (TEM) for Microstructure and Defects in this compound

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that transmits a beam of electrons through an ultra-thin specimen to form an image. numberanalytics.com It allows for the investigation of materials at the nanoscale, revealing details of microstructure, crystal defects, and crystallographic relationships that are not visible with other methods. numberanalytics.comanl.gov Techniques such as bright-field and dark-field imaging, high-resolution TEM (HRTEM), and selected area electron diffraction (SAED) are employed to characterize these features. numberanalytics.comunipi.it

In the study of this compound, TEM has been instrumental in identifying the origin of optical anisotropy, which is common in grandite garnets. geoscienceworld.org Research has shown that this property can arise from strain induced by lattice mismatch between growth sectors with different degrees of Al/Fe ordering on the octahedral sites. geoscienceworld.org TEM analysis has identified defects such as stacking faults and dislocations concentrated near these sector boundaries. geoscienceworld.org Furthermore, TEM studies have revealed microstructural features like exsolution lamellae. For instance, grossular-rich lamellae have been observed to precipitate at dislocation structures within pyrope-rich host garnets, providing evidence for the pressure-temperature evolution and exhumation history of the host rock. mdpi.com SAED patterns are crucial for determining the precise crystallographic orientation relationships between the host garnet and any inclusions or exsolved phases. mdpi.comugr.esresearchgate.net

Table 3: Microstructural and Defect Features in this compound Observed by TEM The following is an interactive data table. Click on the headers to explore the data.

Feature Description Technique Geological Significance
Stacking Faults Planar defects disrupting the sequence of crystal planes. HRTEM Indicates strain resulting from lattice mismatch during growth. geoscienceworld.org
Dislocations Linear defects within the crystal lattice. Bright/Dark-Field TEM Concentrated at sector boundaries, accommodate strain. geoscienceworld.org
Exsolution Lamellae Precipitation of a secondary mineral phase within a host crystal. HRTEM, SAED Indicates changes in pressure/temperature conditions during exhumation. mdpi.com
Sector Zoning Compositional or structural variations between different crystal growth faces. TEM Imaging Reflects changes in growth conditions and cation ordering. geoscienceworld.org

| Epitaxial Overgrowth | Oriented growth of one mineral on the crystal lattice of another. | SAED, HRTEM | Provides information on nucleation and growth mechanisms. researchgate.net |

Scanning Electron Microscopy-Energy Dispersive Spectroscopy (SEM-EDS) for this compound Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is an imaging technique that scans a sample's surface with a focused electron beam, producing high-resolution images of its topography and morphology. nanoscience.com It utilizes secondary electron (SE) detectors for surface topography and backscattered electron (BSE) detectors to show contrast related to the average atomic number of the material. redalyc.orgri.se When coupled with Energy Dispersive Spectroscopy (EDS), SEM becomes a powerful analytical tool for qualitative and semi-quantitative elemental analysis and mapping. bruker.comthermofisher.com EDS detects the characteristic X-rays emitted from the sample under electron bombardment to identify the elements present. thermofisher.com

In this compound research, SEM-EDS is widely used for initial characterization. BSE imaging is particularly effective for visualizing compositional zoning within garnet crystals, where variations in elements like Fe and Ca create distinct grayscale contrasts. redalyc.org This allows for the identification of textural relationships between this compound and associated minerals. redalyc.orgscielo.org.co EDS is then used to perform spot analyses to identify the mineral phases and to generate elemental maps. iagi.or.id These maps show the spatial distribution of major and minor elements (e.g., Ca, Al, Fe, Mn, Mg) across the garnet grain and surrounding matrix, highlighting features like growth zoning, inclusions, and reaction rims. redalyc.org This combined approach is fundamental for understanding the mineral's paragenesis and for targeting specific areas for further quantitative analysis by EPMA or LA-ICP-MS. mdpi.com

Table 4: Application of SEM-EDS in this compound Analysis The following is an interactive data table. Click on the headers to explore the data.

SEM-EDS Function Application to this compound Information Gained
Secondary Electron (SE) Imaging Visualize surface topography and crystal morphology. Crystal habit, surface features, and intergrowths.
Backscattered Electron (BSE) Imaging Image compositional zoning and textural relationships. Growth patterns, presence of inclusions, reaction textures. redalyc.org
EDS Spot Analysis Identify elemental composition at specific points. Qualitative/semi-quantitative chemical data for mineral identification. scielo.org.co

| EDS Elemental Mapping | Visualize the 2D distribution of elements. | Spatial variation of Ca, Al, Fe, Mn, etc., revealing zoning and alteration. redalyc.org |

In-Situ High-Pressure/High-Temperature Techniques (e.g., Diamond Anvil Cell, Multi-Anvil Press with Synchrotron) for this compound

In-situ high-pressure and high-temperature experiments are crucial for understanding the physical properties and phase stability of minerals under conditions relevant to the Earth's interior. uchicago.edu The Diamond Anvil Cell (DAC) can generate extremely high pressures (over 100 GPa) on a tiny sample, which can be heated by lasers. uchicago.edudiamond.ac.uk The Multi-Anvil Press generates more moderate pressures (up to ~60 GPa) but can accommodate larger sample volumes and provides stable temperature control. researchgate.netacademie-sciences.fr These devices are often used at synchrotron facilities, where intense X-ray beams can pass through the pressure cell to perform in-situ X-ray diffraction (XRD), allowing for the real-time study of the mineral's crystal structure. carleton.edugfz.de

For this compound, these techniques have been used to determine its equation of state (EoS)—the relationship between its volume, pressure, and temperature—and to investigate its phase transformations at mantle conditions. researchgate.net Studies using DACs and multi-anvil presses have measured the thermoelastic parameters of this compound, such as its bulk modulus (K₀) and its pressure derivative (K'₀). academie-sciences.frresearchgate.netunipd.it Research has shown that at pressures between 20-30 GPa and temperatures of 800-1500 K, grossular can transform, first by exsolving a perovskite phase and then by completely transforming into a tetragonal garnet structure before further transformation at higher pressures. ehime-u.ac.jp These data are vital for interpreting seismic discontinuities in the Earth's mantle and for modeling the behavior of subducted oceanic crust, where grossular is a significant component. academie-sciences.frehime-u.ac.jp

Table 5: Thermoelastic Parameters of this compound from High-Pressure/High-Temperature Experiments The following is an interactive data table. Click on the headers to explore the data.

Study / Method V₀ (ų) K₀ (GPa) K'₀ Experimental Conditions
Pavese et al. (2001) / DAC 1576.4 ± 0.3 168 ± 2 4.9 ± 0.4 P-V-T EoS
Gréaux et al. (2011) / Multi-Anvil 1576.8 ± 0.1 170.6 ± 1.6 4 (fixed) Thermoelastic parameters
Gatta et al. / DAC 1576.15 (Py₆₀Alm₄₀) 167.2 ± 1.7 5.6 ± 0.5 P-V EoS of solid solution
Gréaux et al. (2019) / Multi-Anvil 1735.9 ± 0.3 (Uvarovite) 164.2 ± 0.7 4 (fixed) P-V-T EoS of end-member
V₀ = zero-pressure volume; K₀ = isothermal bulk modulus; K'₀ = first pressure derivative of the bulk modulus. Data from various garnet compositions illustrate the range of values. academie-sciences.frresearchgate.netunipd.it

Q & A

Q. What interdisciplinary approaches link this compound’s redox-sensitive elements to paleo-environmental reconstructions?

  • Integrated Workflow :

Measure Fe³⁺/ΣFe ratios via Mössbauer spectroscopy.

Correlate with bulk-rock δ¹⁸O values to infer fluid-rock interaction histories.

Partner with paleoclimatologists to contextualize findings within regional tectonic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.